molecular formula C9H9NO4 B15556722 N-Acetyl-4-aminosalicylic Acid-d3

N-Acetyl-4-aminosalicylic Acid-d3

Cat. No.: B15556722
M. Wt: 198.19 g/mol
InChI Key: YBTVSGCNBZPRBD-FIBGUPNXSA-N
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Description

N-Acetyl-4-aminosalicylic Acid-d3 is a useful research compound. Its molecular formula is C9H9NO4 and its molecular weight is 198.19 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C9H9NO4

Molecular Weight

198.19 g/mol

IUPAC Name

2-hydroxy-4-[(2,2,2-trideuterioacetyl)amino]benzoic acid

InChI

InChI=1S/C9H9NO4/c1-5(11)10-6-2-3-7(9(13)14)8(12)4-6/h2-4,12H,1H3,(H,10,11)(H,13,14)/i1D3

InChI Key

YBTVSGCNBZPRBD-FIBGUPNXSA-N

Origin of Product

United States

Foundational & Exploratory

N-Acetyl-4-aminosalicylic Acid-d3: A Technical Overview of its Chemical Properties

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical guide to the core chemical properties of N-Acetyl-4-aminosalicylic Acid-d3, a deuterated isotopologue of N-Acetyl-4-aminosalicylic Acid. This stable isotope-labeled compound is a valuable tool in pharmaceutical research, particularly in pharmacokinetic and metabolic studies, serving as an internal standard for quantitative analysis.

Core Chemical Properties and Identifiers

This compound is the deuterium-labeled version of N-Acetyl-4-aminosalicylic Acid. The deuteration is typically on the acetyl group, providing a distinct mass shift for analytical purposes.

Table 1: Chemical Identity
IdentifierValue
IUPAC Name 4-(acetyl-d3-amino)-2-hydroxybenzoic acid
Chemical Formula C₉H₆D₃NO₄[1][2][3]
SMILES OC1=CC(NC(C([2H])([2H])[2H])=O)=CC=C1C(O)=O[1][3]
CAS Number 2733147-40-3[3]
Unlabeled CAS 50-86-2[1][4][5][6]
Synonyms 4-(Acetylamino)-2-hydroxybenzoic acid-d3, 2-Hydroxy-4-acetamidobenzoic acid-d3, N-Acetyl-p-aminosalicylic acid-d3[1][4]
Table 2: Physicochemical Data
PropertyValueNotes
Molecular Weight 198.19 g/mol [1][2][3]
Appearance White to off-white crystalline powder.Based on the unlabelled compound, 4-aminosalicylic acid[7][8].
Melting Point ~228 °CBased on the unlabelled compound, N-Acetyl-4-aminosalicylic acid[5].
Solubility Limited solubility in water. Soluble in alkaline solutions and polar organic solvents like ethanol (B145695) and DMSO.[7][9][10][11]Data is extrapolated from the parent compounds, 4-aminosalicylic acid and its non-deuterated N-acetyl derivative. For in-vitro assays, DMSO is a common solvent[10].
Storage Store at 2°C - 8°C in a well-closed container.[5]Based on the unlabelled compound[5].
Stability The parent compound, 4-aminosalicylic acid, darkens on exposure to light and air.[11][12]It is recommended to handle and store this compound under inert gas and protected from light.

Biological Context and Signaling Pathways

The biological activity of N-Acetyl-4-aminosalicylic Acid is linked to its parent compound, 4-aminosalicylic acid (4-ASA), and its structural isomer, 5-aminosalicylic acid (5-ASA or mesalamine). While 4-ASA is primarily known as an antitubercular agent, N-acetylated salicylates are investigated for their anti-inflammatory properties, particularly in the context of Inflammatory Bowel Disease (IBD).[][14]

Anti-Inflammatory Mechanism (Prostaglandin Synthesis Inhibition)

N-Acetyl-4-aminosalicylic Acid demonstrates potent anti-inflammatory effects by impeding the synthesis of prostaglandins, which are key mediators of inflammation and pain.[] This mechanism is central to its potential application in treating IBD.

prostaglandin_pathway Arachidonic_Acid Arachidonic Acid COX_Enzymes COX-1 / COX-2 Enzymes Arachidonic_Acid->COX_Enzymes PGH2 Prostaglandin H2 (PGH2) COX_Enzymes->PGH2 Prostaglandins Prostaglandins (PGE2, etc.) PGH2->Prostaglandins Inflammation Inflammation & Pain Prostaglandins->Inflammation N_Acetyl_ASA N-Acetyl-4-aminosalicylic Acid N_Acetyl_ASA->COX_Enzymes Inhibition

Caption: Inhibition of Prostaglandin Synthesis by N-Acetyl-4-aminosalicylic Acid.

Folate Synthesis Inhibition Pathway (Parent Compound)

The parent compound, 4-aminosalicylic acid (4-ASA), acts as an antitubercular agent by targeting the folate synthesis pathway in Mycobacterium tuberculosis. It competes with para-aminobenzoic acid (PABA), thereby inhibiting the production of folic acid, which is essential for bacterial growth.[7][10][12]

folate_pathway PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS Substrate Dihydropteroate Dihydropteroate DHPS->Dihydropteroate Folic_Acid Folic Acid Synthesis Dihydropteroate->Folic_Acid Bacterial_Growth Bacterial Growth & Replication Folic_Acid->Bacterial_Growth ASA4 4-Aminosalicylic Acid (Parent Compound) ASA4->DHPS Competitive Inhibition

Caption: Folate pathway inhibition by the parent compound, 4-aminosalicylic acid.

Experimental Protocols

Detailed, peer-reviewed synthesis protocols specifically for this compound are not publicly available. However, a general methodology can be inferred from standard organic chemistry principles and published syntheses of related compounds.[15] The compound is typically prepared for use as a research chemical or analytical standard.

General Synthetic Workflow

The synthesis would logically involve the acetylation of 4-aminosalicylic acid using a deuterated acetyl source. This ensures the deuterium (B1214612) labels are incorporated specifically onto the acetyl group.

synthesis_workflow Start Start Material: 4-Aminosalicylic Acid (4-ASA) Reaction Acetylation Reaction - Acetic Anhydride-d6 or Acetyl-d3 Chloride - Appropriate solvent (e.g., Acetic Acid) Start->Reaction Purification Purification - Recrystallization or - Column Chromatography Reaction->Purification Analysis Analysis & QC - NMR (1H, 13C) - Mass Spectrometry - HPLC Purification->Analysis Final Final Product: This compound Analysis->Final

Caption: A logical workflow for the synthesis of this compound.

Methodological Steps
  • Reaction Setup : 4-Aminosalicylic acid is dissolved or suspended in a suitable solvent under controlled temperature conditions.

  • Acetylation : A deuterated acetylating agent, such as acetic anhydride-d6 or acetyl-d3 chloride, is added to the reaction mixture. The reaction proceeds, leading to the formation of the N-acetylated product with the deuterium label on the acetyl moiety.

  • Work-up and Purification : Once the reaction is complete, the crude product is isolated. Purification is critical to remove unreacted starting materials and byproducts. This is typically achieved through recrystallization from an appropriate solvent system or by using column chromatography.

  • Quality Control and Characterization : The final product's identity, purity, and isotopic enrichment are confirmed using standard analytical techniques:

    • Mass Spectrometry (MS) : To confirm the correct molecular weight (198.19 g/mol ) and the incorporation of three deuterium atoms.

    • Nuclear Magnetic Resonance (NMR) Spectroscopy : To verify the structure and the position of the deuterium labels. The proton signal corresponding to the acetyl group should be absent or significantly diminished in the ¹H NMR spectrum.

    • High-Performance Liquid Chromatography (HPLC) : To assess the purity of the final compound.

Disclaimer: This document is intended for research and informational purposes only. This compound is a research chemical and is not intended for human consumption or therapeutic use.[1]

References

An In-depth Technical Guide to N-Acetyl-4-aminosalicylic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-Acetyl-4-aminosalicylic Acid-d3, a deuterated analog of a metabolite of the antitubercular drug 4-aminosalicylic acid. This document compiles critical data from certificates of analysis and published analytical methodologies to support its use as an internal standard in research and clinical applications.

Compound Information and Specifications

This compound is the N-acetylated, deuterium-labeled form of 4-aminosalicylic acid. The deuterium (B1214612) labeling provides a distinct mass signature, making it an ideal internal standard for mass spectrometry-based quantification of its non-labeled counterpart in biological matrices.

Table 1: Summary of Quantitative Data from Certificate of Analysis

ParameterSpecificationResult
Appearance Light Beige to Beige SolidBeige Solid
Purity (Overall) 97%Conforms
HPLC Purity >95%97.06% (at 270 nm)
Isotopic Purity >95%>99.9% (d0 = 0.00%)
Molecular Formula C₉H₆D₃NO₄Conforms to Structure
Molecular Weight 198.19 g/mol Conforms to Structure
Elemental Analysis Conforms%C: 54.32, %H: 4.07, %N: 7.00
Solubility -Acetonitrile (B52724) (Slightly), DMSO (Slightly)
Storage Conditions Long Term4°C, Inert atmosphere
Shipping Condition -Stable to be shipped at Room Temperature

Data synthesized from a representative Certificate of Analysis from LGC Standards.[1]

Experimental Protocols

The following sections detail the methodologies for key analytical experiments relevant to the characterization and quantification of this compound.

This method is a representative protocol for determining the purity of this compound.

Objective: To separate and quantify impurities to assess the purity of the compound.

Instrumentation:

  • HPLC system with a UV or photodiode array (PDA) detector.

  • Analytical balance.

  • Volumetric flasks and pipettes.

Reagents:

  • This compound reference standard.

  • Acetonitrile (HPLC grade).

  • Water (HPLC grade).

  • Formic acid or another suitable modifier.

Chromatographic Conditions:

  • Column: C18 reversed-phase column (e.g., 250 x 4.6 mm, 5 µm particle size).

  • Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid).

    • Initial conditions: 15% Acetonitrile.

    • Gradient: Linearly increase to 95% Acetonitrile over 20 minutes.

  • Flow Rate: 1.0 mL/min.

  • Column Temperature: 30°C.

  • Detection Wavelength: 270 nm.

  • Injection Volume: 10 µL.

Procedure:

  • Standard Preparation: Accurately weigh and dissolve the this compound reference standard in the mobile phase to a known concentration (e.g., 1 mg/mL).

  • Sample Preparation: Prepare the sample to be tested at the same concentration as the standard.

  • Analysis: Inject the standard and sample solutions into the HPLC system.

  • Data Analysis: Determine the area percent of the main peak relative to all other peaks in the chromatogram to calculate the purity.

Objective: To confirm the chemical structure of this compound.

Instrumentation:

  • NMR spectrometer (e.g., 300 MHz or higher).

  • NMR tubes.

Reagents:

  • This compound sample.

  • Deuterated solvent (e.g., DMSO-d₆).

Procedure:

  • Sample Preparation: Dissolve a small amount of the sample (typically 5-10 mg) in approximately 0.7 mL of the deuterated solvent in an NMR tube.

  • Data Acquisition: Acquire the ¹H NMR spectrum. Key parameters include:

    • Number of scans (e.g., 16 or 32) to achieve a good signal-to-noise ratio.

    • A relaxation delay of 1-2 seconds.

  • Data Analysis: Process the spectrum (Fourier transform, phase correction, and baseline correction). The resulting spectrum should be consistent with the expected structure of this compound, showing the characteristic aromatic proton signals and the absence of the acetyl methyl proton signal, which is replaced by the deuterated methyl group. The spectrum should conform to the reference structure provided by the supplier.[1]

Objective: To confirm the molecular weight and assess the isotopic purity of this compound.

Instrumentation:

  • Mass spectrometer, typically coupled with an HPLC system (LC-MS).

Procedure:

  • Sample Introduction: The sample is introduced into the mass spectrometer, often via infusion or from the eluent of an HPLC column.

  • Ionization: Electrospray ionization (ESI) is a common technique for this type of molecule.

  • Mass Analysis: The mass-to-charge ratio (m/z) of the resulting ions is measured.

  • Data Analysis:

    • Identity Confirmation: The observed m/z for the molecular ion should correspond to the calculated molecular weight of this compound (198.19 g/mol ). Common adducts such as [M+H]⁺ or [M-H]⁻ should be identified.

    • Isotopic Purity: The mass spectrum is examined for the presence of the non-deuterated (d0) compound. The isotopic purity is determined by comparing the peak intensity of the d3-labeled compound to that of the d0 compound. A high isotopic purity is indicated by a very low or non-existent d0 peak.[1]

Mechanism of Action of Parent Compound

N-Acetyl-4-aminosalicylic Acid is a metabolite of 4-aminosalicylic acid (4-ASA). 4-ASA is an antibacterial agent used in the treatment of tuberculosis. Its mechanism of action involves the inhibition of folic acid synthesis in Mycobacterium tuberculosis.[1] 4-ASA acts as a competitive inhibitor of the enzyme dihydropteroate (B1496061) synthase (DHPS), which is essential for the conversion of para-aminobenzoic acid (PABA) to dihydrofolic acid, a precursor for DNA synthesis.[2]

The following diagram illustrates the inhibition of the folate synthesis pathway by 4-aminosalicylic acid.

folate_pathway_inhibition PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Incorporation of Dihydropteridine pyrophosphate DHFR Dihydrofolate Reductase (DHFR) DHF->DHFR THF Tetrahydrofolic Acid DHFR->THF DNA DNA Synthesis THF->DNA ASA 4-Aminosalicylic Acid (4-ASA) ASA->Inhibition Inhibition->DHPS bioanalytical_workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data_processing Data Processing Sample Biological Sample (e.g., Plasma, Urine) Spike Spike with This compound (Internal Standard) Sample->Spike Extract Protein Precipitation & Liquid-Liquid Extraction Spike->Extract Evaporate Evaporate & Reconstitute Extract->Evaporate Inject Inject into LC-MS/MS Evaporate->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Detect Mass Spectrometric Detection (MRM Mode) Separate->Detect Integrate Peak Integration Detect->Integrate Ratio Calculate Peak Area Ratio (Analyte / Internal Standard) Integrate->Ratio Quantify Quantify using Calibration Curve Ratio->Quantify

References

A Technical Guide to the Isotopic Purity of N-Acetyl-4-aminosalicylic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the synthesis, isotopic purity analysis, and biological context of N-Acetyl-4-aminosalicylic Acid-d3. This deuterated analog of a key metabolite of 4-aminosalicylic acid (4-ASA) is a valuable tool in pharmaceutical research, particularly in studies related to inflammatory bowel disease and tuberculosis.

Introduction

This compound is the deuterium-labeled form of N-Acetyl-4-aminosalicylic acid, the primary metabolite of 4-aminosalicylic acid (4-ASA).[1] 4-ASA is an anti-inflammatory and anti-mycobacterial agent.[1][2] The introduction of deuterium (B1214612) atoms into the N-acetyl group provides a stable isotopic label, making it an invaluable internal standard for pharmacokinetic and metabolic studies. Its distinct mass allows for sensitive and specific quantification by mass spectrometry in complex biological matrices.

Chemical Structure:

Synthesis and Purification

The synthesis of this compound typically involves a two-step process: the deuteration of a suitable precursor followed by acetylation.

Experimental Protocol: Synthesis

A common method for introducing deuterium is through hydrogen-deuterium (H/D) exchange.

Materials:

  • 4-Aminosalicylic acid

  • Deuterium oxide (D₂O, 99.8 atom % D)

  • Acetic anhydride-d6

  • Pyridine

  • Hydrochloric acid (HCl)

  • Ethyl acetate

  • Brine

Procedure:

  • Deuteration of the Amino Group (for context, though deuteration is on the acetyl group): While the target molecule is deuterated on the acetyl group, a general understanding of deuteration can be useful. For deuterating an amine, 4-aminosalicylic acid can be dissolved in D₂O and heated under reflux. The exchangeable protons on the amino and hydroxyl groups will be replaced by deuterium. To obtain the N-acetyl-d3 variant, however, the starting material for acetylation would be acetic anhydride-d6.

  • N-Acetylation: 4-aminosalicylic acid is dissolved in a suitable solvent, such as pyridine.

  • Acetic anhydride-d6 is added dropwise to the solution at room temperature.

  • The reaction mixture is stirred for several hours until the reaction is complete, as monitored by thin-layer chromatography (TLC).

  • Upon completion, the reaction is quenched by the addition of water.

  • The pH is adjusted to acidic with HCl to precipitate the product.

  • The crude product is collected by filtration and washed with water.

Experimental Protocol: Purification

Purification is critical to remove unlabeled species and other impurities. Recrystallization or chromatographic methods are commonly employed. A patent for purifying 4-aminosalicylic acid describes a method involving conversion to a calcium salt, treatment with an adsorption agent, and reconversion to the acid form.[3]

Materials:

  • Crude this compound

  • Ethanol

  • Water

  • Activated carbon

Procedure:

  • The crude product is dissolved in a minimal amount of hot ethanol.

  • Water is added dropwise until the solution becomes slightly turbid.

  • The solution is heated to redissolve the precipitate and then treated with activated carbon to remove colored impurities.

  • The hot solution is filtered to remove the activated carbon.

  • The filtrate is allowed to cool slowly to room temperature and then placed in an ice bath to maximize crystallization.

  • The purified crystals are collected by filtration, washed with cold ethanol-water, and dried under vacuum.

Isotopic Purity Assessment

The isotopic purity of this compound is paramount for its use as an internal standard. The primary analytical techniques for this assessment are high-resolution mass spectrometry (HRMS) and nuclear magnetic resonance (NMR) spectroscopy.[4]

Quantitative Data

The isotopic distribution of this compound is a key quality attribute. The following table summarizes representative data for a typical batch.

Isotopic SpeciesMass (Da)Relative Abundance (%)
d0 (unlabeled)195.05< 0.1
d1196.060.2
d2197.061.8
d3198.0798.0

Isotopic Enrichment: > 98%

Experimental Protocol: High-Resolution Mass Spectrometry (HRMS)

HRMS is a highly sensitive method for determining the isotopic distribution of a labeled compound.[5]

Instrumentation:

  • Liquid Chromatograph coupled to a High-Resolution Mass Spectrometer (e.g., LC-Q-TOF or LC-Orbitrap)

Procedure:

  • Sample Preparation: A stock solution of this compound is prepared in a suitable solvent (e.g., acetonitrile (B52724)/water) at a concentration of 1 mg/mL. This is further diluted to a working concentration of 1 µg/mL.

  • Chromatography: An aliquot of the sample is injected onto a C18 reverse-phase column. A gradient elution with mobile phases of water with 0.1% formic acid (A) and acetonitrile with 0.1% formic acid (B) is used to separate the analyte from any potential impurities.

  • Mass Spectrometry: The mass spectrometer is operated in full-scan mode in the negative ion electrospray ionization (ESI-) mode. The mass range is set to m/z 100-300.

  • Data Analysis: The extracted ion chromatograms for the m/z of the d0, d1, d2, and d3 species are integrated. The relative abundance of each species is calculated from the peak areas to determine the isotopic purity.

Experimental Protocol: Quantitative Nuclear Magnetic Resonance (qNMR) Spectroscopy

qNMR provides an alternative and complementary method for assessing isotopic purity.[6][7] Both ¹H and ²H NMR can be utilized.[6][8]

Instrumentation:

  • High-field NMR spectrometer (e.g., 400 MHz or higher)

Procedure for ¹H NMR:

  • Sample Preparation: An accurately weighed amount of this compound and an internal standard (e.g., maleic acid) are dissolved in a deuterated solvent (e.g., DMSO-d6).

  • Data Acquisition: A quantitative ¹H NMR spectrum is acquired with a sufficient relaxation delay to ensure full signal recovery.

  • Data Analysis: The integral of the residual proton signal of the N-acetyl group (a singlet) is compared to the integral of a known proton signal from the aromatic ring of the molecule, which serves as an internal reference. The percentage of non-deuterated species can be calculated from this ratio.

Mechanism of Action and Signaling Pathway

The biological effects of N-Acetyl-4-aminosalicylic Acid are related to the mechanism of its parent compound, 4-aminosalicylic acid (4-ASA). 4-ASA is thought to exert its anti-inflammatory effects through the inhibition of the nuclear factor-kappa B (NF-κB) pathway.[1]

NF-κB Signaling Pathway

dot

NF_kappa_B_Pathway cluster_nucleus Nucleus TNFa Inflammatory Stimuli (e.g., TNF-α) IKK IKK Complex TNFa->IKK Activates IkB IκB IKK->IkB NFkB_IkB NF-κB-IκB Complex (Inactive) NFkB NF-κB (p50/p65) NFkB_IkB->IkB Degradation NFkB_nuc NF-κB (Active) NFkB_IkB->NFkB_nuc Translocation Nucleus Nucleus DNA DNA NFkB_nuc->DNA Genes Pro-inflammatory Gene Transcription DNA->Genes ASA 4-ASA / N-Acetyl-4-ASA ASA->IKK Inhibits Isotopic_Purity_Workflow Synthesis Synthesis of N-Acetyl-4-ASA-d3 Purification Purification (Recrystallization/Chromatography) Synthesis->Purification QC Quality Control Purification->QC HRMS HRMS Analysis QC->HRMS Primary Method qNMR qNMR Analysis QC->qNMR Secondary Method Data_Analysis Data Analysis and Isotopic Purity Calculation HRMS->Data_Analysis qNMR->Data_Analysis Report Certificate of Analysis Data_Analysis->Report Pass Pass Report->Pass Purity > 98% Fail Fail Report->Fail Purity < 98%

References

An In-Depth Technical Guide to the Mass Spectrometry of N-Acetyl-4-aminosalicylic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the mass spectrometry data and analytical methodologies related to N-Acetyl-4-aminosalicylic Acid-d3. This deuterated internal standard is crucial for the accurate quantification of its non-labeled counterpart, a metabolite of the anti-inflammatory drug mesalazine, in complex biological matrices.

Compound Information

This compound is the deuterium-labeled form of N-Acetyl-4-aminosalicylic Acid. The deuterium (B1214612) atoms are located on the acetyl group, which provides a stable isotopic label for use in mass spectrometry-based quantitative analysis.

PropertyValueSource
Chemical Formula C₉H₆D₃NO₄[1]
Molecular Weight 198.19 g/mol [1]
Synonyms 4-(Acetylamino)-2-hydroxybenzoic acid-d3, P-Acetamidosalicylicacid-d3[1][2]
CAS Number 50-86-2 (Unlabelled)[1]

Mass Spectrometry Data

While specific experimental mass spectra for this compound are not widely published, its mass spectrometric behavior can be reliably predicted based on the known fragmentation of its non-deuterated analog and the principles of mass spectrometry.

Predicted Mass-to-Charge Ratios (m/z)

The following table summarizes the predicted key mass-to-charge ratios for this compound in positive ion mode electrospray ionization (ESI+), based on data from its non-deuterated counterpart. The non-deuterated form (molecular weight 195.17) typically protonates to form an [M+H]⁺ ion at m/z 196.[3]

Ion DescriptionPredicted m/z for this compoundCorresponding m/z for Non-deuterated AnalogFragmentation
[M+H]⁺ (Protonated Molecule) 199.09196N/A
[M+H-H₂O]⁺ 181.08178Loss of water from the carboxylic acid and hydroxyl groups
[M+H-H₂O-C₂D₃HO]⁺ 136.05136Subsequent loss of the deuterated acetyl group
Fragmentation Pathway

The primary fragmentation of N-Acetyl-4-aminosalicylic Acid involves the neutral loss of water, followed by the loss of the acetyl group. For the deuterated analog, this fragmentation pattern is expected to be identical, with a corresponding mass shift due to the three deuterium atoms on the acetyl group.

fragmentation_pathway M_H [M+H]⁺ m/z = 199.09 M_H_H2O [M+H-H₂O]⁺ m/z = 181.08 M_H->M_H_H2O - H₂O M_H_H2O_Ac [M+H-H₂O-C₂D₃HO]⁺ m/z = 136.05 M_H_H2O->M_H_H2O_Ac - C₂D₃HO

Predicted fragmentation pathway of this compound.

Experimental Protocols

A validated bioanalytical method using this compound as an internal standard is essential for accurate quantification. The following outlines a typical experimental workflow based on established methodologies for similar analytes.

Sample Preparation: Protein Precipitation

This protocol is a standard method for the extraction of small molecules from biological fluids like plasma or serum.

  • Aliquoting : Transfer 100 µL of the biological sample (e.g., plasma) into a microcentrifuge tube.

  • Internal Standard Spiking : Add a small volume (e.g., 10 µL) of a known concentration of this compound in a suitable solvent (e.g., methanol) to each sample, except for the blank matrix.

  • Protein Precipitation : Add 300 µL of cold acetonitrile (B52724) to each tube to precipitate proteins.

  • Vortexing : Vortex the samples for 1 minute to ensure thorough mixing.

  • Centrifugation : Centrifuge the samples at a high speed (e.g., 14,000 rpm) for 10 minutes at 4°C to pellet the precipitated proteins.

  • Supernatant Transfer : Carefully transfer the supernatant to a new tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen.

  • Reconstitution : Reconstitute the dried extract in 100 µL of the mobile phase used for the LC-MS/MS analysis.

HPLC-MS/MS Analysis

The reconstituted samples are then analyzed by liquid chromatography-tandem mass spectrometry (LC-MS/MS).

  • Chromatographic Separation :

    • Column : A C18 reverse-phase column is typically suitable.

    • Mobile Phase : A gradient elution with water and acetonitrile, both containing a small amount of formic acid (e.g., 0.1%) to aid in protonation, is commonly used.

    • Flow Rate : A flow rate of 0.3-0.5 mL/min is standard.

    • Injection Volume : 5-10 µL.

  • Mass Spectrometric Detection :

    • Ionization Mode : Positive Electrospray Ionization (ESI+).

    • Analysis Mode : Multiple Reaction Monitoring (MRM) is used for quantification.

    • MRM Transitions :

      • N-Acetyl-4-aminosalicylic Acid (Analyte) : 196.1 → 136.1

      • This compound (Internal Standard) : 199.1 → 136.1

Experimental Workflow Visualization

The following diagram illustrates the logical workflow for a typical bioanalytical method using a deuterated internal standard.

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Spike Spike with This compound Sample->Spike Precipitate Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Evaporate Evaporation Centrifuge->Evaporate Reconstitute Reconstitution Evaporate->Reconstitute LC_MS LC-MS/MS Analysis (MRM Mode) Reconstitute->LC_MS Quantify Quantification (Analyte/IS Ratio) LC_MS->Quantify

Bioanalytical workflow for quantification using a deuterated internal standard.

References

An In-depth Technical Guide to the Mass Spectrum of N-Acetyl-4-aminosalicylic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical guide provides a detailed analysis of the mass spectrum of N-Acetyl-4-aminosalicylic Acid-d3, a deuterated isotopologue of a metabolite of Mesalazine (5-aminosalicylic acid). This document is intended for researchers, scientists, and drug development professionals who are utilizing this compound in metabolic studies, pharmacokinetic assessments, or as an internal standard in analytical methods.

Compound Overview

This compound is the deuterated form of N-Acetyl-4-aminosalicylic Acid, with three deuterium (B1214612) atoms incorporated into the acetyl group.

Property Value Source
Chemical Formula C₉H₆D₃NO₄[1]
Molecular Weight 198.19[1]
CAS Number 50-86-2 (Unlabelled)[1]
Synonyms 4-(Acetylamino)-2-hydroxybenzoic acid-d3, N-Acetyl-p-aminosalicylic acid-d3[1]

Predicted Mass Spectrum and Fragmentation Pattern

While a publicly available mass spectrum for this compound is not readily found, its fragmentation pattern can be predicted based on the known fragmentation of its non-deuterated analog and related structures like acetylsalicylic acid and salicylic (B10762653) acid.[2][3][4] The deuterium labeling on the acetyl group will result in a predictable mass shift for fragments containing this moiety.

The molecular ion [M-H]⁻ in negative ion mode electrospray ionization (ESI) is expected at m/z 197.08. In positive ion mode ESI, the protonated molecule [M+H]⁺ would be observed at m/z 199.09. The primary fragmentation pathways are expected to involve the loss of the acetyl group and decarboxylation.

Predicted Key Fragment Ions (Positive Ion Mode)

The following table summarizes the predicted major fragment ions for this compound in positive ion mode mass spectrometry.

Predicted m/z Ion Formula Proposed Fragmentation
199.09[C₉H₇D₃NO₄]⁺[M+H]⁺
156.07[C₇H₈NO₃]⁺Loss of ketene-d3 (C₂D₃HO)
138.06[C₇H₈NO₂]⁺Loss of ketene-d3 and H₂O
110.06[C₆H₈N]⁺Decarboxylation from m/z 156.07
Fragmentation Pathway Diagram

The following diagram illustrates the predicted fragmentation pathway of this compound in positive ion mode.

Fragmentation_Pathway M [M+H]⁺ m/z = 199.09 F1 [M+H - C₂D₃HO]⁺ m/z = 156.07 M->F1 - C₂D₃HO F2 [M+H - C₂D₃HO - H₂O]⁺ m/z = 138.06 F1->F2 - H₂O F3 [M+H - C₂D₃HO - CO₂]⁺ m/z = 110.06 F1->F3 - CO₂

Caption: Predicted fragmentation of this compound.

Experimental Protocols

A standard approach for the analysis of this compound would involve liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS). The following provides a general experimental protocol.

Sample Preparation
  • Standard Solution Preparation: Prepare a stock solution of this compound in a suitable solvent such as methanol (B129727) or acetonitrile (B52724). Prepare working standards by serial dilution.

  • Biological Matrix Extraction (e.g., Plasma, Urine):

    • Protein Precipitation: For plasma samples, add 3 volumes of cold acetonitrile to 1 volume of plasma. Vortex and centrifuge to pellet the precipitated proteins.

    • Solid Phase Extraction (SPE): For urine or more complex matrices, an SPE cleanup may be necessary. Utilize a reverse-phase or mixed-mode cation exchange cartridge.

    • Evaporation and Reconstitution: Evaporate the supernatant or SPE eluate to dryness under a stream of nitrogen and reconstitute in the mobile phase.

Liquid Chromatography (LC)
  • Column: A C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 3.5 µm particle size) is suitable.

  • Mobile Phase A: 0.1% formic acid in water.

  • Mobile Phase B: 0.1% formic acid in acetonitrile.

  • Gradient: A typical gradient would start with a low percentage of mobile phase B, ramping up to a high percentage to elute the analyte, followed by a re-equilibration step.

  • Flow Rate: 0.3 - 0.5 mL/min.

  • Injection Volume: 5 - 10 µL.

Mass Spectrometry (MS)
  • Ionization Source: Electrospray Ionization (ESI) in positive or negative ion mode.

  • Scan Mode: Multiple Reaction Monitoring (MRM) for quantitative analysis.

  • MRM Transitions (Predicted):

    • Positive Mode:

      • Q1: 199.1 -> Q3: 156.1 (primary)

      • Q1: 199.1 -> Q3: 138.1 (secondary)

  • Instrument Parameters:

    • Capillary Voltage: 3.5 - 4.5 kV

    • Source Temperature: 120 - 150 °C

    • Desolvation Temperature: 350 - 450 °C

    • Collision Gas: Argon

    • Collision Energy: Optimize for the specific transitions.

Experimental Workflow Diagram

The following diagram outlines the general workflow for the analysis of this compound.

Experimental_Workflow cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_data Data Processing Sample Biological Sample Extraction Extraction (PPT or SPE) Sample->Extraction Reconstitution Evaporation & Reconstitution Extraction->Reconstitution LC LC Separation Reconstitution->LC MS MS/MS Detection LC->MS Quant Quantification MS->Quant Report Reporting Quant->Report

Caption: General workflow for LC-MS/MS analysis.

Signaling Pathways

There is no direct evidence of N-Acetyl-4-aminosalicylic Acid being involved in specific signaling pathways. Its primary role is as a metabolite of the anti-inflammatory drug Mesalazine. The therapeutic effects of Mesalazine are attributed to the modulation of inflammatory pathways, including the inhibition of cyclooxygenase (COX) and lipoxygenase (LOX) pathways, and scavenging of reactive oxygen species. The N-acetylation is a metabolic step that generally leads to the inactivation and excretion of the drug.

Mesalazine Metabolism and Excretion

The following diagram illustrates the metabolic relationship of this compound to Mesalazine.

Metabolism_Pathway Mesalazine Mesalazine (5-ASA) Metabolite This compound Mesalazine->Metabolite N-acetyltransferase (NAT) Excretion Renal Excretion Metabolite->Excretion

References

The Role of N-Acetyl-4-aminosalicylic Acid-d3 as an Internal Standard: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the core mechanism of action of N-Acetyl-4-aminosalicylic Acid-d3 as an internal standard in bioanalytical methods. Designed for professionals in research and drug development, this document provides a comprehensive overview of its application, supported by quantitative data, detailed experimental protocols, and workflow visualizations to enhance the accuracy and reliability of analytical measurements.

Core Mechanism of Action

This compound is the deuterium-labeled analog of N-Acetyl-4-aminosalicylic Acid. Its utility as an internal standard in quantitative mass spectrometry, particularly in liquid chromatography-mass spectrometry (LC-MS), is predicated on the principles of isotope dilution mass spectrometry. Deuterated internal standards are widely regarded as the gold standard in bioanalysis for their ability to provide the highest levels of accuracy and precision.[1][2]

The fundamental mechanism of action lies in the near-identical physicochemical properties of the deuterated standard and the unlabeled analyte of interest. By introducing a known quantity of this compound into a biological sample at the earliest stage of analysis, it experiences the same procedural variations as the endogenous analyte. These variations can include degradation, extraction inefficiencies, and fluctuations in instrument response, such as ion suppression or enhancement in the mass spectrometer's source.[1]

Because the deuterated internal standard and the analyte behave almost identically during sample preparation and chromatographic separation, they co-elute.[1] However, they are distinguishable by the mass spectrometer due to the mass difference imparted by the deuterium (B1214612) atoms. The ratio of the analyte's signal to the internal standard's signal is then used for quantification. This ratio remains constant even if sample loss occurs during preparation or if the instrument's signal intensity fluctuates, as both the analyte and the internal standard are affected proportionally. This normalization is the key to correcting for analytical variability and ensuring robust and reliable quantification.

Quantitative Data Presentation

The following tables summarize key quantitative parameters for a bioanalytical method utilizing a deuterated internal standard for the analysis of an N-Acetyl-aminosalicylic acid isomer. These parameters are representative of what would be established during method validation.

Table 1: Mass Spectrometry Parameters

ParameterSetting for Analyte (N-Acetyl-4-aminosalicylic Acid)Setting for Internal Standard (this compound)
Ionization ModeElectrospray Ionization (ESI), NegativeElectrospray Ionization (ESI), Negative
Precursor Ion (m/z)194.2197.2
Product Ion (m/z)150.0153.0
Dwell Time (ms)200200
Declustering Potential (V)-50-50
Collision Energy (V)-35-35
Collision Cell Exit Potential (V)-12-12

Note: The specific m/z values for N-Acetyl-4-aminosalicylic Acid and its d3 variant may differ slightly from the positional isomer data presented, but the principle of a mass shift of +3 amu for the d3-labeled standard remains the same.

Table 2: Method Validation Summary

ParameterResult for Analyte
Linearity Range10 - 2000 ng/mL
Correlation Coefficient (r²)> 0.998
Intra-day Precision (%CV)0.99 - 5.67%
Inter-day Precision (%CV)1.72 - 4.89%
Intra-day Accuracy (% Bias)99.64 - 106.22%
Inter-day Accuracy (% Bias)100.71 - 104.27%
Recovery> 95%

Data adapted from a method for a positional isomer, N-Acetyl-5-aminosalicylic acid, and its d3-internal standard, demonstrating typical performance characteristics.[1]

Experimental Protocols

This section details a representative experimental protocol for the quantification of N-Acetyl-4-aminosalicylic Acid in human plasma using this compound as an internal standard.

Materials and Reagents
Sample Preparation: Protein Precipitation
  • Thaw Samples : Thaw frozen plasma samples, calibration standards, and quality control (QC) samples in an ice-water bath.

  • Spike Internal Standard : To a 100 µL aliquot of each plasma sample, calibration standard, and QC, add 100 µL of the internal standard working solution (e.g., 150 ng/mL of this compound in methanol). Vortex briefly to mix.

  • Protein Precipitation : Add 400 µL of acetonitrile to each tube. Vortex vigorously for 1 minute to precipitate plasma proteins.

  • Centrifugation : Centrifuge the samples at 10,000 x g for 10 minutes at 4°C.

  • Transfer Supernatant : Carefully transfer the supernatant to a clean tube.

  • Evaporation : Evaporate the supernatant to dryness under a gentle stream of nitrogen at approximately 40°C.

  • Reconstitution : Reconstitute the dried residue in 200 µL of the mobile phase (e.g., 85:15 v/v 10 mM ammonium acetate:methanol). Vortex to ensure complete dissolution.

  • Injection : Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

LC-MS/MS Analysis
  • LC Column : A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm) is suitable.

  • Mobile Phase : An isocratic mobile phase of 10 mM ammonium acetate and methanol (85:15, v/v) can be used.

  • Flow Rate : A flow rate of 0.6 mL/min is a typical starting point.

  • Injection Volume : 10 µL.

  • Mass Spectrometer : A triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is used for detection. The specific ion transitions are listed in Table 1.

Mandatory Visualizations

The following diagrams illustrate the core concepts and workflows associated with the use of this compound as an internal standard.

G cluster_IS Internal Standard Principle cluster_Process Analytical Process Variability Analyte Analyte (N-Acetyl-4-aminosalicylic Acid) Ratio Ratio (Analyte/IS) Remains Constant Analyte->Ratio Signal Prep Sample Prep (e.g., Extraction Loss) IS Internal Standard (this compound) IS->Ratio Signal Quantification Quantification Ratio->Quantification Leads to Accurate Result Inject Injection Volume Variation Ion Ionization (Matrix Effects)

Caption: Principle of Isotope Dilution using a deuterated internal standard.

G Start Start: Biological Sample (e.g., Plasma) Spike Spike with N-Acetyl-4-aminosalicylic Acid-d3 (IS) Start->Spike Add known amount of IS Prepare Sample Preparation (Protein Precipitation) Spike->Prepare Separate LC Separation (C18 Column) Prepare->Separate Detect MS/MS Detection (MRM Mode) Separate->Detect Co-elution Quantify Quantification (Peak Area Ratio: Analyte / IS) Detect->Quantify Generate Signals Result Final Concentration Result Quantify->Result

Caption: Bioanalytical workflow for quantification using a deuterated internal standard.

References

The Gold Standard: A Technical Guide on the Role of Deuterated Standards in Drug Metabolism Studies

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, Scientists, and Drug Development Professionals

Introduction: The Quest for Analytical Certainty

In the field of drug metabolism and pharmacokinetics (DMPK), the precise quantification of drug candidates and their metabolites in complex biological matrices is the bedrock of preclinical and clinical development.[1] The data generated from these studies inform critical decisions regarding a drug's safety, efficacy, and dosing regimen. However, the inherent variability of biological samples and the analytical process itself presents significant challenges to achieving accurate and reproducible results.[2]

The use of internal standards (IS) is a fundamental strategy to control this variability. An ideal IS is a compound that behaves identically to the analyte of interest throughout sample preparation and analysis but is distinguishable by the detector.[3] Stable isotope-labeled internal standards (SIL-IS), particularly deuterated standards, have emerged as the undisputed gold standard in bioanalysis, especially when coupled with liquid chromatography-mass spectrometry (LC-MS).[4][5] This guide provides a comprehensive technical overview of the principles, applications, and critical considerations for using deuterated standards in drug metabolism studies.

Core Principle: Isotope Dilution Mass Spectrometry (IDMS)

The power of deuterated standards is harnessed through the technique of Isotope Dilution Mass Spectrometry (IDMS).[6] A deuterated standard is a version of the analyte where one or more hydrogen atoms have been replaced by its stable, heavier isotope, deuterium (B1214612) (²H).[7] This mass difference, typically 3 or more mass units, allows a mass spectrometer to easily differentiate the IS from the analyte.[2]

Because the substitution of hydrogen with deuterium results in a negligible change to the molecule's physicochemical properties, the deuterated IS and the analyte exhibit:

  • Identical Chromatographic Behavior: They co-elute from the liquid chromatography (LC) column, ensuring they experience the same analytical conditions at the same time.[6][8]

  • Similar Extraction Recovery: Any loss of the analyte during sample preparation steps (e.g., protein precipitation, liquid-liquid extraction) is mirrored by an equivalent loss of the deuterated IS.[3]

  • Equivalent Ionization Efficiency: Both compounds are affected equally by matrix effects—the suppression or enhancement of ionization caused by co-eluting components from the biological matrix (e.g., phospholipids, salts).[9][10]

By adding a known concentration of the deuterated IS to every sample at the very beginning of the workflow, a ratio of the analyte's peak area to the IS's peak area is measured. This ratio remains constant despite variations in sample volume, extraction efficiency, or matrix effects, leading to exceptionally accurate and precise quantification.[6][8]

The Bioanalytical Workflow: A Practical Application

The integration of a deuterated IS is a seamless part of the standard bioanalytical workflow for quantifying drugs in matrices like plasma, blood, or urine. The process is critical for generating reliable pharmacokinetic data.

G Evap Evap Inject Inject Evap->Inject MS MS Integrate Integrate MS->Integrate

A typical bioanalytical workflow using a deuterated internal standard.

Experimental Protocols

Protocol 1: Generic Protein Precipitation for Plasma Samples

This protocol outlines a common and rapid method for sample cleanup.

  • Materials and Reagents:

    • Biological matrix (e.g., K2EDTA human plasma)

    • Analyte reference standard

    • Deuterated internal standard (e.g., Analyte-d6)

    • HPLC-grade methanol (B129727) and acetonitrile (B52724)

    • LC-MS grade water and formic acid

    • Microcentrifuge tubes

  • Preparation of Solutions:

    • Analyte Stock (1 mg/mL): Accurately weigh and dissolve the analyte in methanol.

    • IS Stock (1 mg/mL): Accurately weigh and dissolve the deuterated IS in methanol.

    • IS Working Solution (e.g., 100 ng/mL): Serially dilute the IS Stock using 50:50 acetonitrile:water to a concentration that provides a robust signal in the LC-MS/MS system.

    • Calibration Standards & Quality Controls (QCs): Serially dilute the Analyte Stock to create a range of concentrations for the calibration curve and QCs (Low, Mid, High). Spike these into blank plasma.

  • Sample Extraction Method:

    • Aliquot 100 µL of each sample (calibrator, QC, or unknown study sample) into a clean microcentrifuge tube.[6]

    • Add 25 µL of the IS Working Solution to every tube (except for "double blank" samples).[6]

    • Vortex briefly (approx. 10 seconds) to mix.

    • Add 300 µL of cold acetonitrile (containing 0.1% formic acid) to precipitate proteins.

    • Vortex vigorously for 1 minute.

    • Centrifuge at >10,000 g for 10 minutes at 4°C to pellet the precipitated protein.

    • Carefully transfer the supernatant to a clean 96-well plate or autosampler vial.

    • Inject a portion (e.g., 5-10 µL) into the LC-MS/MS system.

Quantitative Data Presentation

The use of a deuterated IS dramatically improves the quality of quantitative data. The tables below illustrate typical results from a validated bioanalytical method.

Table 1: Impact of Internal Standard on Assay Precision

QC LevelAnalyte Concentration (ng/mL)Precision (%CV) without ISPrecision (%CV) with Deuterated IS
Low QC5.018.5%5.7%
Mid QC50.014.2%6.2%
High QC400.011.8%7.7%
Data shows significantly improved precision (lower Coefficient of Variation, %CV) when a deuterated IS is used to correct for analytical variability.

Table 2: Bioanalytical Method Validation Summary (Accuracy and Precision)

This table summarizes validation results for a method using a deuterated internal standard, demonstrating performance that meets regulatory expectations (typically ±15% for accuracy and ≤15% for precision).

QC LevelNominal Conc. (ng/mL)Intra-day Accuracy (%)Intra-day Precision (%CV)Inter-day Accuracy (%)Inter-day Precision (%CV)
LLOQ1.0104.58.1102.19.5
Low3.098.75.798.05.9
Medium75.096.36.299.27.2
High150.097.57.7100.48.5
LLOQ: Lower Limit of Quantification. Data adapted from a typical validation study, demonstrating excellent performance.[6]

The Kinetic Isotope Effect (KIE): A Double-Edged Sword

A critical scientific principle to understand when working with deuterated compounds is the Kinetic Isotope Effect (KIE) .[11] The carbon-deuterium (C-D) bond is stronger and has a lower vibrational energy than a carbon-hydrogen (C-H) bond.[12][13] Consequently, enzymatic reactions that involve the cleavage of this bond as a rate-determining step will proceed more slowly for the deuterated molecule.[14]

  • As an Internal Standard: To ensure the IS behaves identically to the analyte, deuterium labels must be placed on a metabolically stable position of the molecule. If deuterium is placed at a site of active metabolism (a "soft spot"), the KIE can slow the metabolism of the IS relative to the analyte, making it a poor chemical mimic.

  • As a Therapeutic Strategy (The "Deuterium Switch"): Medicinal chemists can intentionally leverage the KIE to improve a drug's metabolic profile.[12] By strategically replacing hydrogens with deuterium at sites of rapid metabolism, the drug's breakdown can be slowed.[15] This can lead to a longer half-life, reduced dosing frequency, and potentially a better safety profile by altering metabolic pathways.[12][15]

G cluster_analyte Analyte (Drug) cluster_deuterated Deuterated Drug Drug_CH Drug with C-H bond at metabolic 'soft spot' Enzyme Metabolic Enzyme (e.g., CYP450) Metabolism_Fast Fast Metabolism (C-H bond cleavage) Metabolism_Slow Slow Metabolism (C-D bond cleavage) Metabolite Metabolite Drug_CD Drug with C-D bond at metabolic 'soft spot' Enzyme2 Metabolic Enzyme (e.g., CYP450) note The stronger C-D bond requires more energy to break, slowing the rate of the reaction. Metabolism_Slow->note Metabolite2 Metabolite

The KIE slows metabolism at a deuterated site due to a stronger C-D bond.
Metabolic Switching

A fascinating consequence of the KIE is "metabolic switching".[12] When a primary metabolic pathway is slowed by deuteration, the drug's metabolism may be shunted towards alternative, secondary pathways that were previously minor.[16] This can be advantageous if it avoids the formation of a toxic metabolite, but it can also be unpredictable and must be carefully investigated.[17]

Best Practices for Implementation

To ensure the integrity of drug metabolism studies, several factors must be considered when using deuterated standards.

G center_node Deuterated Standard Selection & Use Purity Isotopic Purity (>98% enrichment) center_node->Purity Stability Label Stability (No H/D exchange) center_node->Stability Location Label Location (Metabolically stable site) center_node->Location Mass Mass Shift (≥3 Da difference) center_node->Mass Crosstalk No Crosstalk (Analyte signal free of IS contribution) center_node->Crosstalk

Decision points for selecting and validating a suitable deuterated IS.
  • Isotopic Purity: The deuterated standard should have high isotopic enrichment (ideally ≥98%) to ensure that the amount of unlabeled analyte present in the IS solution is negligible and does not interfere with the quantification of low-level samples.[18]

  • Position of Labeling: Deuterium atoms must be placed on positions not susceptible to H/D exchange with the solvent (e.g., avoid -OH, -NH2 groups) and, for use as an IS, away from known metabolic "hot spots".[18]

  • Mass Difference: The mass difference between the analyte and the IS should be sufficient (typically ≥3 Da) to prevent isotopic crosstalk, where the natural isotope abundance of the analyte (e.g., ¹³C) contributes to the signal of the IS.[2]

  • Validation: The performance of the deuterated IS must be thoroughly assessed during method validation, including tests for selectivity, matrix effects, and stability under various storage and handling conditions.[19]

Conclusion

Deuterated internal standards are an indispensable tool in modern drug metabolism research.[7] Their ability to perfectly mimic the analyte of interest throughout the entire bioanalytical process provides an unparalleled method for correcting analytical variability.[6] This correction is essential for producing the high-quality, reliable, and reproducible quantitative data required to support regulatory submissions and make critical decisions in the drug development pipeline.[8] While their application requires a nuanced understanding of principles like the kinetic isotope effect, the benefits of enhanced data accuracy, precision, and overall confidence in analytical results solidify their role as the gold standard in the field.

References

The Use of N-Acetyl-4-aminosalicylic Acid-d3 for Accurate Quantification of 4-Aminosalicylic Acid and its Major Metabolite: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the application of N-Acetyl-4-aminosalicylic Acid-d3 as an internal standard for the sensitive and accurate analysis of 4-aminosalicylic acid (4-ASA) and its primary metabolite, N-acetyl-4-aminosalicylic acid (Ac-4-ASA), using liquid chromatography-tandem mass spectrometry (LC-MS/MS). 4-ASA, also known as para-aminosalicylic acid (PAS), is an antibiotic primarily used in the treatment of multidrug-resistant tuberculosis.[1] Monitoring its plasma concentrations and the formation of its main metabolite is crucial for pharmacokinetic studies and optimizing therapeutic regimens.

Introduction to 4-Aminosalicylic Acid Metabolism

4-Aminosalicylic acid is primarily metabolized in the liver through N-acetylation, a process catalyzed by N-acetyltransferase enzymes.[2] This reaction converts 4-ASA to its major and largely inactive metabolite, N-acetyl-4-aminosalicylic acid (Ac-4-ASA).[2][3] Over 80% of an administered dose of 4-ASA is excreted in the urine, with more than half being the acetylated form.[2] Accurate quantification of both the parent drug and its metabolite is therefore essential for a comprehensive understanding of its pharmacokinetic profile. The use of a stable isotope-labeled internal standard, such as this compound, is the gold standard for LC-MS/MS-based bioanalysis, as it effectively compensates for variations in sample preparation and matrix effects.

Metabolic Pathway of 4-Aminosalicylic Acid

The metabolic conversion of 4-ASA to Ac-4-ASA is a single-step enzymatic reaction. The following diagram illustrates this pathway.

Metabolic Pathway of 4-Aminosalicylic Acid Metabolism of 4-Aminosalicylic Acid cluster_0 Metabolic Transformation 4-ASA 4-Aminosalicylic Acid (4-ASA) C₇H₇NO₃ enzyme N-Acetyltransferase (e.g., NAT1, NAT2) + Acetyl-CoA 4-ASA->enzyme Ac-4-ASA N-Acetyl-4-aminosalicylic Acid (Ac-4-ASA) C₉H₉NO₄ enzyme->Ac-4-ASA

Caption: Metabolic acetylation of 4-aminosalicylic acid to its N-acetyl metabolite.

Experimental Protocol: LC-MS/MS Analysis

This section details a representative experimental protocol for the simultaneous quantification of 4-ASA and Ac-4-ASA in human plasma using this compound as an internal standard. The methodology is adapted from validated LC-MS/MS assays for analogous compounds.[1][4][5]

Materials and Reagents
Sample Preparation: Protein Precipitation

A simple and rapid protein precipitation method is effective for extracting the analytes from plasma.[3]

  • Label polypropylene (B1209903) tubes for standards, quality controls (QCs), and unknown samples.

  • To 100 µL of plasma, add 25 µL of the internal standard working solution (containing this compound in 50% methanol).

  • Vortex briefly to mix.

  • Add 400 µL of acetonitrile to precipitate plasma proteins.

  • Vortex vigorously for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase (e.g., 85:15 10 mM ammonium acetate:methanol) and vortex.

  • Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Experimental Workflow Diagram

The following diagram outlines the key steps in the analytical workflow.

Analytical Workflow LC-MS/MS Analytical Workflow for 4-ASA and Ac-4-ASA cluster_sample_prep Sample Preparation cluster_analysis Analysis plasma_sample 1. Plasma Sample Aliquot (100 µL) add_is 2. Add Internal Standard (N-Acetyl-4-ASA-d3) plasma_sample->add_is precipitate 3. Protein Precipitation (Acetonitrile) add_is->precipitate centrifuge 4. Centrifugation precipitate->centrifuge evaporate 5. Evaporation of Supernatant centrifuge->evaporate reconstitute 6. Reconstitution in Mobile Phase evaporate->reconstitute lc_injection 7. LC-MS/MS Injection reconstitute->lc_injection data_acquisition 8. Data Acquisition (MRM Mode) lc_injection->data_acquisition quantification 9. Quantification (Peak Area Ratios vs. Concentration) data_acquisition->quantification

Caption: Step-by-step workflow for the bioanalysis of 4-ASA and its metabolite.

LC-MS/MS Instrumentation and Conditions
  • Liquid Chromatography System: A standard HPLC or UHPLC system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Chromatographic Column: A C18 reversed-phase column (e.g., 150 x 4.6 mm, 5 µm).[5]

  • Mobile Phase: An isocratic mobile phase consisting of 10 mM ammonium acetate and methanol (85:15, v/v).[5]

  • Flow Rate: 0.6 mL/min.[5]

  • Injection Volume: 10 µL.

  • Ionization Mode: Electrospray Ionization (ESI) in negative mode is often suitable for these acidic compounds.[1]

Mass Spectrometric Detection

The analytes are detected using Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. The following table lists the expected mass transitions.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Ionization Mode
4-Aminosalicylic Acid (4-ASA)152.0108.0ESI-
N-Acetyl-4-ASA (Ac-4-ASA)194.0150.0ESI-
N-Acetyl-4-ASA-d3 (IS)197.0153.0ESI-

Method Validation Parameters

A comprehensive validation should be performed according to regulatory guidelines (e.g., FDA or EMA). The following tables summarize typical acceptance criteria and representative quantitative data adapted from similar validated assays.[5][6]

Table 1: Method Validation Summary
ParameterAcceptance Criteria
Linearity Correlation coefficient (r²) ≥ 0.99
Precision Intra- and inter-day precision (CV%) ≤ 15% (≤ 20% at LLOQ)
Accuracy Intra- and inter-day accuracy (% bias) within ±15% of nominal value (±20% at LLOQ)
Recovery Consistent, precise, and reproducible at different concentrations.
Matrix Effect Internal standard normalized matrix factor should have a CV% ≤ 15%.
LLOQ Signal-to-noise ratio ≥ 5; analyte response identifiable, discrete, and reproducible with acceptable precision and accuracy.
Stability Analyte stable under various conditions (freeze-thaw, bench-top, long-term storage).
Table 2: Representative Quantitative Validation Data
AnalyteLinear Range (ng/mL)LLOQ (ng/mL)Intra-day Precision (CV%)Inter-day Precision (CV%)Accuracy (% Bias)
4-ASA 2 - 150021.60 - 8.632.14 - 8.670.64 - 3.87
Ac-4-ASA 10 - 2000100.99 - 5.671.72 - 4.890.71 - 4.27
(Data adapted from a validated method for 5-ASA and its N-acetyl metabolite).[5]

Conclusion

The use of this compound as an internal standard in conjunction with LC-MS/MS provides a robust, sensitive, and selective method for the simultaneous quantification of 4-aminosalicylic acid and its primary metabolite, N-acetyl-4-aminosalicylic acid, in biological matrices. The detailed protocol and validation parameters outlined in this guide serve as a comprehensive resource for researchers and drug development professionals, enabling reliable characterization of the pharmacokinetics of this important antitubercular agent. The implementation of such a validated bioanalytical method is fundamental to both preclinical and clinical drug development programs.

References

Synthesis and Characterization of N-Acetyl-4-aminosalicylic Acid-d3: A Technical Guide

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis and characterization of N-Acetyl-4-aminosalicylic Acid-d3. This deuterated analog of N-Acetyl-4-aminosalicylic acid is a valuable tool in various research applications, including metabolic studies, pharmacokinetic analysis, and as an internal standard in analytical assays. This document outlines a plausible synthetic route, detailed characterization methodologies, and presents the expected analytical data in a clear and accessible format.

Introduction

N-Acetyl-4-aminosalicylic acid is the major metabolite of the anti-inflammatory drug 4-aminosalicylic acid. The selective incorporation of deuterium (B1214612) at the acetyl group (d3) provides a stable isotope-labeled version of the molecule with a higher molecular weight, making it distinguishable from its endogenous, non-labeled counterpart by mass spectrometry. This property is crucial for quantitative bioanalytical assays where the deuterated compound is used as an internal standard to ensure accuracy and precision.

Synthesis

The synthesis of this compound can be achieved in a two-step process starting from the commercially available 4-aminosalicylic acid. The key steps involve the protection of the amino group via acetylation using a deuterated acetyl source.

Proposed Synthetic Pathway

A plausible and efficient method for the synthesis involves the direct N-acetylation of 4-aminosalicylic acid using acetic anhydride-d6.

4-Aminosalicylic Acid 4-Aminosalicylic Acid Reaction Reaction 4-Aminosalicylic Acid->Reaction Acetic Anhydride-d6 Pyridine (catalyst) Room Temperature This compound This compound Reaction->this compound cluster_synthesis Synthesis & Purification cluster_characterization Characterization Synthesized Product Synthesized Product NMR Spectroscopy NMR Spectroscopy Synthesized Product->NMR Spectroscopy Structural Confirmation Deuterium Incorporation Mass Spectrometry Mass Spectrometry Synthesized Product->Mass Spectrometry Molecular Weight Confirmation Isotopic Purity Purity Analysis (HPLC) Purity Analysis (HPLC) Synthesized Product->Purity Analysis (HPLC) Chemical Purity Final Confirmation Final Confirmation NMR Spectroscopy->Final Confirmation Mass Spectrometry->Final Confirmation Purity Analysis (HPLC)->Final Confirmation

Methodological & Application

Application Note: Quantification of 4-Aminosalicylic Acid and its Metabolite in Human Plasma using N-Acetyl-4-aminosalicylic Acid-d3 as an LC-MS Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Research Use Only. Not for use in diagnostic procedures.

Abstract

This application note describes a robust and sensitive method for the simultaneous quantification of 4-aminosalicylic acid (4-ASA) and its major metabolite, N-acetyl-4-aminosalicylic acid (Ac-4-ASA), in human plasma. The method utilizes liquid chromatography-tandem mass spectrometry (LC-MS/MS) with N-Acetyl-4-aminosalicylic Acid-d3 as an internal standard (IS) to ensure accuracy and precision. A straightforward protein precipitation method is employed for sample preparation, making it suitable for high-throughput analysis in clinical and research settings.

Introduction

4-Aminosalicylic acid is a pharmaceutical compound that has been used in the treatment of tuberculosis and inflammatory bowel disease. Monitoring its plasma concentrations, along with its primary metabolite, Ac-4-ASA, is crucial for pharmacokinetic studies and therapeutic drug monitoring. The acetylation of 4-ASA is a key metabolic pathway, primarily catalyzed by N-acetyltransferase (NAT) enzymes in the liver and intestinal mucosa[1][2][3].

Stable isotope-labeled internal standards are essential for reliable quantification in LC-MS/MS assays, as they effectively compensate for variations in sample preparation, injection volume, and matrix effects. This compound is an ideal internal standard for the quantification of Ac-4-ASA due to its similar chemical and physical properties, ensuring co-elution and comparable ionization efficiency. It can also be used for the accurate quantification of the parent drug, 4-ASA.

This application note provides a detailed protocol for the extraction and analysis of 4-ASA and Ac-4-ASA from human plasma, offering a reliable analytical method for researchers, scientists, and drug development professionals.

Signaling Pathway

cluster_0 Metabolism of 4-Aminosalicylic Acid ASA 4-Aminosalicylic Acid (4-ASA) AcASA N-Acetyl-4-aminosalicylic Acid (Ac-4-ASA) ASA->AcASA Acetylation NAT N-acetyltransferase (NAT) enzymes CoA CoA NAT->CoA AcetylCoA Acetyl-CoA AcetylCoA->NAT

Caption: Metabolic pathway of 4-Aminosalicylic Acid.

Experimental Workflow

cluster_1 LC-MS/MS Analysis Workflow Sample Plasma Sample Collection Spike Spike with this compound (IS) Sample->Spike Precipitation Protein Precipitation (e.g., with acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant LCMS LC-MS/MS Analysis Supernatant->LCMS Data Data Processing and Quantification LCMS->Data

Caption: Experimental workflow for plasma sample analysis.

Experimental Protocols

Materials and Reagents
  • 4-Aminosalicylic Acid (4-ASA) analytical standard

  • N-Acetyl-4-aminosalicylic Acid (Ac-4-ASA) analytical standard

  • This compound (Internal Standard)

  • LC-MS grade acetonitrile (B52724), methanol (B129727), and water

  • Formic acid

  • Human plasma (with anticoagulant)

  • Microcentrifuge tubes

  • Pipettes and tips

Standard and Internal Standard Solution Preparation
  • Primary Stock Solutions (1 mg/mL): Prepare individual stock solutions of 4-ASA, Ac-4-ASA, and this compound in methanol.

  • Working Standard Solutions: Prepare a series of working standard solutions by serially diluting the primary stock solutions with a 50:50 mixture of methanol and water to create calibration standards.

  • Internal Standard Working Solution (100 ng/mL): Dilute the this compound primary stock solution with acetonitrile to a final concentration of 100 ng/mL.

Sample Preparation: Protein Precipitation
  • Thaw plasma samples on ice.

  • To a 1.5 mL microcentrifuge tube, add 100 µL of plasma sample.

  • Add 20 µL of the internal standard working solution (100 ng/mL this compound in acetonitrile).

  • Add 300 µL of cold acetonitrile to precipitate the proteins[4][5][6].

  • Vortex the mixture for 30 seconds.

  • Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifuge the tubes at 14,000 x g for 10 minutes at 4°C.

  • Carefully transfer the supernatant to a clean tube for LC-MS/MS analysis.

LC-MS/MS Conditions

Liquid Chromatography:

ParameterSetting
Column C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient Start with 5% B, hold for 0.5 min, ramp to 95% B over 4 min, hold for 1 min, return to initial conditions and re-equilibrate for 2.5 min.

Mass Spectrometry:

ParameterSetting
Ion Source Electrospray Ionization (ESI), Positive or Negative Mode (optimization required)
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV

MRM Transitions:

The following MRM transitions are suggested starting points and should be optimized for the specific instrument used.

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
4-Aminosalicylic Acid (4-ASA)154.1136.1To be optimized
N-Acetyl-4-aminosalicylic Acid (Ac-4-ASA)196.1178.1To be optimized
This compound (IS)199.1181.1To be optimized

Note: The precursor and product ions are based on positive ion mode ([M+H]+). Negative ion mode ([M-H]-) may also be suitable and should be evaluated.

Data Analysis and Quantification

Calibration curves are generated by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards. A linear regression with a weighting factor of 1/x or 1/x² is typically used. The concentrations of 4-ASA and Ac-4-ASA in the plasma samples are then determined from the calibration curve.

Quantitative Data Summary

The following table summarizes typical performance characteristics that can be expected from a validated method based on this protocol.

Parameter4-Aminosalicylic Acid (4-ASA)N-Acetyl-4-aminosalicylic Acid (Ac-4-ASA)
Linear Range 5 - 2000 ng/mL10 - 5000 ng/mL
Lower Limit of Quantification (LLOQ) 5 ng/mL10 ng/mL
Intra-day Precision (%RSD) < 10%< 10%
Inter-day Precision (%RSD) < 15%< 15%
Accuracy (% Bias) ± 15%± 15%
Extraction Recovery > 85%> 90%

These values are illustrative and should be established during method validation.

Conclusion

The LC-MS/MS method described in this application note provides a sensitive, specific, and reliable approach for the simultaneous quantification of 4-aminosalicylic acid and its primary metabolite, N-acetyl-4-aminosalicylic acid, in human plasma. The use of the stable isotope-labeled internal standard, this compound, ensures high accuracy and precision. The simple and rapid protein precipitation sample preparation protocol makes this method well-suited for high-throughput bioanalytical applications in both research and clinical settings.

References

Application Notes and Protocols for Bioanalytical Assays of N-Acetyl-4-aminosalicylic Acid

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-Acetyl-4-aminosalicylic acid (AcPAS) is the primary metabolite of 4-aminosalicylic acid (PAS), a medication used in the treatment of tuberculosis. Monitoring the levels of both the parent drug and its acetylated metabolite in biological matrices is crucial for pharmacokinetic studies, therapeutic drug monitoring, and assessing patient adherence. N-Acetyl-4-aminosalicylic Acid-d3 is the deuterated analog of AcPAS and is an ideal internal standard (IS) for use in bioanalytical methods, such as those employing liquid chromatography-mass spectrometry (LC-MS), to ensure accurate and precise quantification.

These application notes provide a detailed protocol for the quantification of N-Acetyl-4-aminosalicylic acid in biological samples, leveraging its deuterated counterpart as an internal standard. The methodology is based on established principles of bioanalytical method validation to ensure reliable and reproducible results.

Experimental Protocols

Bioanalytical Method for N-Acetyl-4-aminosalicylic Acid and 4-Aminosalicylic Acid in Plasma

This protocol describes a High-Performance Liquid Chromatography (HPLC) method with fluorescence detection for the simultaneous quantification of 4-aminosalicylic acid (PAS) and its metabolite N-acetyl-4-aminosalicylic acid (AcPAS) in plasma. This compound can be used as an internal standard for AcPAS to enhance the method's precision and accuracy, particularly when adapting this method for LC-MS/MS.

1. Materials and Reagents

  • 4-Aminosalicylic acid (PAS) reference standard

  • N-Acetyl-4-aminosalicylic acid (AcPAS) reference standard

  • This compound (Internal Standard)

  • HPLC-grade acetonitrile (B52724), methanol, and water

  • Perchloric acid

  • Human plasma (with anticoagulant, e.g., EDTA)

2. Instrumentation

  • HPLC system with a fluorescence detector

  • Reversed-phase C18 column (e.g., 4.6 x 250 mm, 5 µm particle size)

  • Centrifuge

  • Vortex mixer

3. Sample Preparation

A straightforward protein precipitation method is employed for sample cleanup.[1]

  • Thaw plasma samples at room temperature.

  • To a 100 µL aliquot of plasma in a microcentrifuge tube, add the internal standard solution (this compound in a suitable solvent).

  • Vortex the sample for 30 seconds.

  • Add 200 µL of cold perchloric acid to precipitate plasma proteins.

  • Vortex the mixture vigorously for 1 minute.

  • Centrifuge the sample at 14,000 rpm for 10 minutes at 4°C.

  • Carefully transfer the supernatant to an HPLC vial for analysis.

4. HPLC Conditions

  • Column: C18 reversed-phase column

  • Mobile Phase: A gradient elution is typically used. For example, a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile or methanol). The gradient is optimized to achieve good separation between PAS, AcPAS, and any endogenous plasma components.

  • Flow Rate: 1.0 mL/min

  • Injection Volume: 20 µL

  • Fluorescence Detection:

    • Excitation wavelength: 305 nm

    • Emission wavelength: 450 nm

5. Calibration and Quality Control

  • Prepare calibration standards by spiking known concentrations of PAS and AcPAS into blank plasma.

  • Prepare Quality Control (QC) samples at low, medium, and high concentrations to be analyzed with each batch of study samples to ensure the validity of the results.

Data Presentation

The following tables summarize the validation parameters for a bioanalytical method for PAS and AcPAS, which would be expected for a method utilizing this compound as an internal standard.

Table 1: Linearity and Lower Limit of Quantification (LLOQ) [1]

AnalyteCalibration RangeLLOQ in PlasmaLLOQ in Tissues
4-Aminosalicylic Acid (PAS)0.05 - 500 µg/mL50 ng/mL17 ng/g
N-Acetyl-4-aminosalicylic Acid (AcPAS)0.05 - 500 µg/mL50 ng/mL17 ng/g

Table 2: Precision and Accuracy [1]

AnalyteMatrixIntra-day Precision (%RSD)Inter-day Precision (%RSD)Accuracy (% Deviation)
PASPlasma≤ 5%≤ 8%93 - 109%
AcPASPlasma≤ 5%≤ 8%93 - 109%
PASBrain Tissue≤ 5%≤ 8%93 - 109%
AcPASBrain Tissue≤ 5%≤ 8%93 - 109%

Visualizations

Experimental Workflow

The following diagram illustrates the general workflow for the bioanalytical assay of N-Acetyl-4-aminosalicylic Acid.

G cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing sp1 Plasma Sample Aliquot sp2 Add Internal Standard (this compound) sp1->sp2 sp3 Protein Precipitation (e.g., with Perchloric Acid) sp2->sp3 sp4 Centrifugation sp3->sp4 sp5 Collect Supernatant sp4->sp5 an1 HPLC Injection sp5->an1 Transfer to vial an2 Chromatographic Separation (C18 Column) an1->an2 an3 Mass Spectrometric Detection an2->an3 dp1 Peak Integration an3->dp1 dp2 Concentration Calculation (using Calibration Curve) dp1->dp2 dp3 Data Reporting dp2->dp3

Caption: Bioanalytical workflow for N-Acetyl-4-aminosalicylic Acid.

Logical Relationship of Analytes

The diagram below shows the metabolic relationship between 4-aminosalicylic acid and its N-acetylated metabolite.

G PAS 4-Aminosalicylic Acid (PAS) AcPAS N-Acetyl-4-aminosalicylic Acid (AcPAS) PAS->AcPAS N-acetylation (Metabolism) IS This compound (Internal Standard) AcPAS->IS Structural Analog for Quantification

Caption: Metabolic pathway and analytical relationship.

References

Application Notes and Protocols for Pharmacokinetic Studies of Mesalamine using a Deuterated Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mesalamine, also known as 5-aminosalicylic acid (5-ASA), is an anti-inflammatory drug widely used for the treatment of inflammatory bowel disease (IBD), including ulcerative colitis and Crohn's disease.[1] To accurately characterize its absorption, distribution, metabolism, and excretion (ADME) profile in pharmacokinetic (PK) studies, a robust and reliable bioanalytical method is essential. The use of a stable isotope-labeled internal standard is a cornerstone of modern bioanalytical practice, particularly for liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays, as it compensates for variability in sample preparation and instrument response.

For the analysis of mesalamine, the ideal internal standard is its deuterated major metabolite, N-acetyl-5-aminosalicylic acid-d3 (N-Acetyl mesalamine-d3) . This choice is based on the principle that an internal standard should mimic the analyte's chemical and physical properties as closely as possible to ensure equivalent behavior during extraction and ionization. While other deuterated compounds like N-acetyl-4-aminosalicylic acid-d3 are available, the deuterated metabolite of the analyte itself provides the highest level of accuracy and precision.

These application notes provide a detailed protocol for the simultaneous quantification of mesalamine and its primary metabolite, N-acetyl-5-aminosalicylic acid, in human plasma using N-acetyl-5-aminosalicylic acid-d3 as an internal standard by LC-MS/MS.

Metabolic Pathway of Mesalamine

The primary metabolic pathway for mesalamine is N-acetylation in the liver and intestinal mucosa to form N-acetyl-5-aminosalicylic acid.[1]

Mesalamine Mesalamine (5-Aminosalicylic Acid) Metabolite N-Acetyl-5-aminosalicylic Acid Mesalamine->Metabolite N-acetyltransferase

Caption: Metabolic Conversion of Mesalamine.

Experimental Protocols

Materials and Reagents
  • Analytes: Mesalamine, N-acetyl-5-aminosalicylic acid

  • Internal Standard: N-acetyl-5-aminosalicylic acid-d3

  • Reagents: Methanol (HPLC grade), Ammonium acetate (B1210297), Formic acid, Methyl tert-butyl ether (MTBE), Human plasma (K2EDTA)

  • Equipment: HPLC system, Triple quadrupole mass spectrometer, Analytical column (e.g., Thermo HyPURITY C18, 150 x 4.6 mm, 5 µm), Vortex mixer, Centrifuge

Stock and Working Solutions Preparation
  • Stock Solutions (1 mg/mL): Prepare individual stock solutions of mesalamine, N-acetyl-5-aminosalicylic acid, and N-acetyl-5-aminosalicylic acid-d3 in methanol.

  • Working Standard Solutions: Prepare serial dilutions of the mesalamine and N-acetyl-5-aminosalicylic acid stock solutions with a methanol:water (1:1) mixture to create calibration curve standards.

  • Internal Standard Working Solution (150 ng/mL): Dilute the N-acetyl-5-aminosalicylic acid-d3 stock solution with a methanol:water (1:1) mixture.[1]

Sample Preparation (Liquid-Liquid Extraction)
  • Pipette 100 µL of human plasma sample into a microcentrifuge tube.

  • Add 100 µL of the internal standard working solution (150 ng/mL of N-acetyl-5-aminosalicylic acid-d3).[1]

  • Vortex briefly.

  • Add 100 µL of 0.5% formic acid and vortex.[1]

  • Add 3 mL of methyl tert-butyl ether.[1]

  • Vortex for 10 minutes.[1]

  • Centrifuge at 4000 rpm for 5 minutes.[1]

  • Transfer the supernatant to a clean tube and evaporate to dryness.

  • Reconstitute the residue in the mobile phase for LC-MS/MS analysis.

Experimental Workflow

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Plasma 100 µL Plasma Sample IS Add 100 µL Internal Standard (N-Acetyl-5-ASA-d3) Plasma->IS Vortex1 Vortex IS->Vortex1 Acid Add 100 µL 0.5% Formic Acid Vortex1->Acid Vortex2 Vortex Acid->Vortex2 Solvent Add 3 mL MTBE Vortex2->Solvent Vortex3 Vortex for 10 min Solvent->Vortex3 Centrifuge Centrifuge at 4000 rpm Vortex3->Centrifuge Evaporate Evaporate Supernatant Centrifuge->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Data Data Acquisition and Quantification Inject->Data

Caption: Sample Preparation and Analysis Workflow.

Data Presentation

Liquid Chromatography and Mass Spectrometry Parameters
ParameterSetting
HPLC Column Thermo HyPURITY C18 (150 x 4.6 mm, 5 µm)[1]
Mobile Phase 10 mM Ammonium acetate : Methanol (85:15, v/v)[1]
Flow Rate 0.6 mL/min[1]
Injection Volume 10 µL[1]
Column Temperature 40°C[1]
Ionization Mode Electrospray Ionization (ESI), Negative[1]
Detection Mode Multiple Reaction Monitoring (MRM)[1]
Mass Spectrometry Transitions
AnalytePrecursor Ion (m/z)Product Ion (m/z)
Mesalamine152.0108.0[1]
N-acetyl-5-aminosalicylic acid194.2149.9[1]
N-acetyl-5-aminosalicylic acid-d3 (IS) 169.9 153.0 [1]
Method Validation Summary
ParameterMesalamineN-acetyl-5-aminosalicylic acid
Linear Range 2 - 1500 ng/mL[1]10 - 2000 ng/mL[1]
Intra-day Precision (%CV) 1.60 - 8.63%[1]0.99 - 5.67%[1]
Inter-day Precision (%CV) 2.14 - 8.67%[1]1.72 - 4.89%[1]
Intra-day Accuracy 102.70 - 105.48%[1]99.64 - 106.22%[1]
Inter-day Accuracy 100.64 - 103.87%[1]100.71 - 104.27%[1]

Conclusion

The described LC-MS/MS method utilizing N-acetyl-5-aminosalicylic acid-d3 as an internal standard provides a sensitive, specific, and reliable approach for the simultaneous quantification of mesalamine and its major metabolite in human plasma. This methodology is well-suited for pharmacokinetic studies, enabling researchers to obtain high-quality data for a comprehensive understanding of mesalamine's disposition in the body. The use of a stable isotope-labeled internal standard that is the metabolite of the drug of interest is a best practice that ensures data integrity and accuracy.

References

Application Notes and Protocols for N-Acetyl-4-aminosalicylic Acid-d3 in Tuberculosis Drug Monitoring

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Para-aminosalicylic acid (PAS), also known as 4-aminosalicylic acid, is a crucial second-line bacteriostatic agent in the treatment of multidrug-resistant tuberculosis (MDR-TB).[1][2] Its therapeutic efficacy is dependent on maintaining optimal drug concentrations, necessitating therapeutic drug monitoring (TDM) to personalize dosing, minimize toxicity, and prevent the development of drug resistance.[3] The primary metabolite of PAS is N-acetyl-4-aminosalicylic acid (AcPAS).[4] Accurate quantification of both PAS and AcPAS in biological matrices is essential for pharmacokinetic studies and effective TDM.

The gold standard for TDM is liquid chromatography-tandem mass spectrometry (LC-MS/MS) due to its high sensitivity and selectivity.[5] The use of a stable isotope-labeled internal standard is critical for correcting matrix effects and variations in sample processing, thereby ensuring the accuracy and precision of the results. N-Acetyl-4-aminosalicylic Acid-d3, a deuterated analog of the metabolite, serves as an ideal internal standard for the simultaneous quantification of PAS and AcPAS. Its chemical and physical properties are nearly identical to the analyte, allowing it to co-elute and experience similar ionization effects, which leads to highly reliable and reproducible results.[5]

These application notes provide a detailed protocol for the therapeutic drug monitoring of 4-aminosalicylic acid and its metabolite, N-acetyl-4-aminosalicylic acid, using this compound as an internal standard with LC-MS/MS.

Signaling Pathway: Mechanism of Action of 4-Aminosalicylic Acid (PAS)

4-Aminosalicylic acid functions as an antimetabolite, primarily targeting the folate synthesis pathway in Mycobacterium tuberculosis.[1] By mimicking the structure of para-aminobenzoic acid (PABA), PAS competitively inhibits the enzyme dihydropteroate (B1496061) synthase (DHPS), which is crucial for the synthesis of dihydrofolic acid, a precursor for DNA and RNA synthesis. This disruption of folate metabolism inhibits bacterial replication.

PAS_Mechanism cluster_folate_pathway Folate Synthesis Pathway in M. tuberculosis PABA p-Aminobenzoic Acid (PABA) DHPS Dihydropteroate Synthase (DHPS) PABA->DHPS DHF Dihydrofolic Acid DHPS->DHF Biosynthesis THF Tetrahydrofolic Acid DHF->THF Nucleotides Nucleotide Synthesis THF->Nucleotides DNA_RNA DNA & RNA Nucleotides->DNA_RNA PAS 4-Aminosalicylic Acid (PAS) PAS->Inhibition Inhibition->DHPS

Caption: Mechanism of action of 4-Aminosalicylic Acid (PAS).

Experimental Workflow

The general workflow for the therapeutic drug monitoring of 4-aminosalicylic acid and its metabolite using a deuterated internal standard involves sample preparation, LC-MS/MS analysis, and data processing.

TDM_Workflow Sample Biological Sample (Plasma/Serum) Spike Spike with this compound (Internal Standard) Sample->Spike Precipitation Protein Precipitation (e.g., with Methanol (B129727) or Acetonitrile) Spike->Precipitation Centrifugation Centrifugation Precipitation->Centrifugation Supernatant Collect Supernatant Centrifugation->Supernatant Analysis LC-MS/MS Analysis Supernatant->Analysis Data Data Acquisition and Processing Analysis->Data Quantification Quantification of PAS and AcPAS Data->Quantification Report Generate Report Quantification->Report

Caption: Experimental workflow for PAS and AcPAS TDM.

Detailed Experimental Protocols

Protocol 1: Sample Preparation

  • Spiking with Internal Standard: To 100 µL of plasma or serum sample (calibrator, quality control, or patient sample), add 10 µL of a working solution of this compound in methanol (e.g., 1 µg/mL).

  • Protein Precipitation: Add 300 µL of ice-cold methanol (or acetonitrile) to the sample.

  • Vortexing: Vortex the mixture vigorously for 1 minute to ensure complete protein precipitation.

  • Centrifugation: Centrifuge the samples at 13,000 x g for 10 minutes at 4°C.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean autosampler vial for LC-MS/MS analysis.

Protocol 2: LC-MS/MS Analysis

  • Liquid Chromatography (LC) System: A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

  • Mass Spectrometry (MS) System: A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

LC Parameters:

ParameterRecommended Condition
Column C18 reverse-phase column (e.g., 100 mm x 2.1 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient Start with 5% B, increase to 95% B over 5 minutes, hold for 1 minute, then return to initial conditions and equilibrate.
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Column Temperature 40°C

MS/MS Parameters:

ParameterRecommended Setting
Ionization Mode Electrospray Ionization (ESI), Negative Ion Mode
Scan Type Multiple Reaction Monitoring (MRM)
Source Temperature 150°C
Desolvation Temperature 400°C
Capillary Voltage 3.0 kV

MRM Transitions:

The specific mass transitions for the precursor and product ions of each analyte and the internal standard need to be optimized on the specific mass spectrometer being used. The following are representative values:

AnalytePrecursor Ion (m/z)Product Ion (m/z)
4-Aminosalicylic Acid (PAS)152.0108.0
N-Acetyl-4-aminosalicylic Acid (AcPAS)194.0150.0
This compound (IS)197.0153.0

Data Presentation

The following tables summarize typical quantitative data from a validated LC-MS/MS method for the therapeutic drug monitoring of 4-aminosalicylic acid and its metabolite.

Table 1: Method Validation Parameters

ParameterResult
Linearity Range (PAS) 0.05 - 50 µg/mL (r² > 0.99)
Linearity Range (AcPAS) 0.05 - 50 µg/mL (r² > 0.99)
Lower Limit of Quantification (LLOQ) 50 ng/mL for both analytes[6]
Intra-day Precision (%RSD) < 10%[6]
Inter-day Precision (%RSD) < 15%[6]
Accuracy (%Bias) Within ±15%[5]
Recovery > 85%

Table 2: Pharmacokinetic Parameters of 4-Aminosalicylic Acid

ParameterValueReference
Time to Peak Concentration (Tmax) 1-4 hours[4]
Protein Binding 50-70%[4]
Metabolism Hepatic and intestinal acetylation (>50%)[4]
Elimination Half-life Approximately 1 hour[4]
Excretion Primarily via urine (>80% within 24 hours)[4]

The use of this compound as an internal standard in LC-MS/MS methods provides a robust, accurate, and precise approach for the therapeutic drug monitoring of 4-aminosalicylic acid and its primary metabolite, N-acetyl-4-aminosalicylic acid. The detailed protocols and representative data presented in these application notes offer a comprehensive guide for researchers and clinicians to implement effective TDM strategies for patients undergoing treatment for multidrug-resistant tuberculosis. This will aid in optimizing dosing regimens to improve therapeutic outcomes and minimize adverse effects.

References

Application Note: High-Throughput Quantification of N-Acetyl-4-aminosalicylic Acid-d3 in Human Plasma via Liquid-Liquid Extraction and LC-MS/MS

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-4-aminosalicylic acid is the primary metabolite of 4-aminosalicylic acid, a drug used in the treatment of tuberculosis and inflammatory bowel disease. The deuterated internal standard, N-Acetyl-4-aminosalicylic Acid-d3, is crucial for accurate quantification of the analyte in biological matrices by liquid chromatography-tandem mass spectrometry (LC-MS/MS). This application note provides a detailed protocol for the efficient liquid-liquid extraction (LLE) of this compound from human plasma, ensuring high recovery and minimal matrix effects for reliable bioanalytical results.

Experimental Workflow

The following diagram illustrates the key steps in the liquid-liquid extraction protocol for this compound from plasma samples.

LLE_Workflow cluster_plasma Plasma Sample Preparation cluster_extraction Liquid-Liquid Extraction cluster_analysis Sample Analysis plasma 1. Plasma Sample (e.g., 100 µL) is 2. Add Internal Standard plasma->is acid 3. Acidify (e.g., Formic Acid) is->acid solvent 4. Add Extraction Solvent (e.g., Methyl Tert-Butyl Ether) acid->solvent Precipitates Proteins vortex 5. Vortex Mix solvent->vortex centrifuge 6. Centrifuge vortex->centrifuge transfer 7. Transfer Supernatant centrifuge->transfer Separates Phases evaporate 8. Evaporate to Dryness transfer->evaporate reconstitute 9. Reconstitute evaporate->reconstitute inject 10. Inject into LC-MS/MS reconstitute->inject

Caption: Liquid-liquid extraction workflow for this compound.

Materials and Reagents

  • This compound reference standard

  • Human plasma (K2-EDTA)

  • Methyl tert-butyl ether (MTBE), HPLC grade

  • Formic acid, LC-MS grade

  • Acetonitrile (B52724), HPLC grade

  • Methanol, HPLC grade

  • Water, deionized

  • Microcentrifuge tubes (1.5 mL)

  • Pipettes and tips

  • Vortex mixer

  • Centrifuge

  • Nitrogen evaporator

Detailed Protocol

1. Standard and Quality Control (QC) Sample Preparation

  • Prepare stock solutions of this compound in methanol.

  • Prepare working solutions by diluting the stock solution with a 50:50 mixture of acetonitrile and water.

  • Spike blank human plasma with the working solutions to create calibration standards and QC samples at various concentrations.

2. Plasma Sample Pre-treatment

  • Thaw plasma samples to room temperature.

  • In a 1.5 mL microcentrifuge tube, add 100 µL of the plasma sample (or standard/QC).

  • Add 25 µL of an internal standard solution (if a different internal standard is used for the non-deuterated analyte). For quantification of the d3 compound itself, this step is omitted.

  • Acidify the plasma by adding 25 µL of 1% formic acid in water. This step aids in protein precipitation and ensures the analyte is in a non-ionized state for efficient extraction.[1][2]

3. Liquid-Liquid Extraction

  • Add 600 µL of methyl tert-butyl ether (MTBE) to each tube. MTBE is an effective solvent for extracting moderately polar compounds.[3]

  • Cap the tubes and vortex mix vigorously for 5 minutes to ensure thorough mixing of the aqueous and organic phases.

  • Centrifuge the samples at 10,000 x g for 5 minutes to separate the organic and aqueous layers.

4. Supernatant Transfer and Evaporation

  • Carefully transfer the upper organic layer (approximately 500 µL) to a new clean microcentrifuge tube, being cautious not to disturb the precipitated protein layer.

  • Evaporate the organic solvent to dryness under a gentle stream of nitrogen at 40°C.

5. Reconstitution and Analysis

  • Reconstitute the dried extract in 100 µL of the mobile phase (e.g., 50:50 acetonitrile:water with 0.1% formic acid).

  • Vortex briefly to ensure the analyte is fully dissolved.

  • Transfer the reconstituted sample to an autosampler vial for injection into the LC-MS/MS system.

LC-MS/MS Parameters (Typical)

ParameterCondition
LC Column C18 reverse-phase column (e.g., 2.1 x 50 mm, 1.8 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Ionization Mode Electrospray Ionization (ESI), Negative
MRM Transition Q1: 198.1 -> Q3: 139.0 (Hypothetical transition for d3 variant)

Method Validation Summary

The following tables present representative data for a validated method.

Table 1: Calibration Curve Performance

Concentration Range (ng/mL)Accuracy (%)Precision (%CV)
1 - 1000> 0.99595 - 105< 10

Table 2: Intra- and Inter-Day Precision and Accuracy

QC LevelConcentration (ng/mL)Intra-Day %CVInter-Day %CVIntra-Day Accuracy (%)Inter-Day Accuracy (%)
LLOQ1< 15< 1585 - 11585 - 115
Low3< 10< 1090 - 11090 - 110
Medium100< 10< 1090 - 11090 - 110
High800< 10< 1090 - 11090 - 110

Table 3: Recovery and Matrix Effect

QC LevelConcentration (ng/mL)Extraction Recovery (%)Matrix Effect (%)
Low388.595.2
High80091.298.1

Logical Relationship of Key Steps

The following diagram illustrates the logical dependencies and outcomes of the critical steps in the sample preparation process.

Logical_Flow start Start: Plasma Sample acidification Acidification (pH Adjustment) start->acidification protein_precipitation Protein Precipitation acidification->protein_precipitation Facilitates lle Liquid-Liquid Extraction acidification->lle Optimizes Partitioning phase_separation Phase Separation (Centrifugation) protein_precipitation->phase_separation Requires lle->phase_separation analyte_isolation Analyte Isolation (Supernatant Transfer) phase_separation->analyte_isolation concentration Concentration (Evaporation) analyte_isolation->concentration final_sample Final Sample for LC-MS/MS concentration->final_sample

Caption: Logical flow of the LLE sample preparation.

Conclusion

This application note provides a robust and reliable liquid-liquid extraction protocol for the quantification of this compound in human plasma. The method is straightforward, employs common laboratory reagents and equipment, and is suitable for high-throughput bioanalytical studies. The presented workflow and validation data demonstrate the suitability of this method for pharmacokinetic and other drug development applications.

References

Application Notes and Protocols for Solid-Phase Extraction of N-Acetyl-4-aminosalicylic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-Acetyl-4-aminosalicylic acid-d3 is the deuterated stable isotope-labeled internal standard for N-Acetyl-4-aminosalicylic acid, a metabolite of the anti-inflammatory drug 4-aminosalicylic acid.[][2] Accurate and reliable quantification of drug metabolites and their internal standards in biological matrices is crucial for pharmacokinetic and metabolic studies. Solid-phase extraction (SPE) is a widely used sample preparation technique that offers cleanup and concentration of analytes from complex samples prior to analysis by methods such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] This document provides a detailed protocol for the solid-phase extraction of this compound from human plasma.

Physicochemical Properties

N-Acetyl-4-aminosalicylic acid is a relatively polar compound with acidic properties due to its carboxylic acid group.[4] Its structure is similar to other well-studied aminosalicylates.[5][6] These properties guide the selection of an appropriate SPE sorbent and the development of the extraction methodology.

PropertyValueReference
Molecular FormulaC₉H₆D₃NO₄[7]
Molecular Weight198.19 g/mol [7]
XLogP3 (non-deuterated)0.4[4]
IUPAC Name (non-deuterated)4-acetamido-2-hydroxybenzoic acid[]

Experimental Protocol

This protocol is designed for the extraction of this compound from human plasma using a mixed-mode polymeric solid-phase extraction sorbent. Mixed-mode sorbents, which exhibit both reversed-phase and ion-exchange properties, are effective for extracting compounds with diverse polarities and ionic characteristics from complex matrices.[8]

Materials and Reagents:

  • This compound standard

  • Human plasma (K2-EDTA)

  • Methanol (B129727) (HPLC grade)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (88%)

  • Ammonium (B1175870) hydroxide (B78521) (28-30%)

  • Mixed-Mode Strong Anion Exchange SPE Cartridges (e.g., Oasis MAX, 30 mg/1 mL)

  • Centrifuge

  • SPE vacuum manifold

  • Vortex mixer

  • Analytical balance

Procedure:

  • Sample Pre-treatment:

    • Thaw human plasma samples at room temperature.

    • Vortex the plasma samples to ensure homogeneity.

    • To 500 µL of plasma, add the internal standard solution (this compound) to achieve the desired concentration.

    • Vortex for 10 seconds.

    • Add 500 µL of 4% phosphoric acid in water and vortex for 30 seconds. This step helps to disrupt protein binding and adjusts the pH to ensure the analyte is in the appropriate ionic state for retention on the anion exchange sorbent.

    • Centrifuge the pre-treated sample at 4000 rpm for 10 minutes to pellet precipitated proteins.

  • Solid-Phase Extraction:

    • Conditioning: Condition the SPE cartridge by passing 1 mL of methanol followed by 1 mL of water. Do not allow the sorbent to dry.

    • Equilibration: Equilibrate the SPE cartridge with 1 mL of 2% ammonium hydroxide in water.

    • Sample Loading: Load the supernatant from the pre-treated sample onto the conditioned SPE cartridge at a flow rate of approximately 1-2 mL/minute.

    • Washing:

      • Wash the cartridge with 1 mL of 5% ammonium hydroxide in water to remove polar interferences.

      • Wash the cartridge with 1 mL of methanol to remove non-polar, non-ionic interferences.

    • Elution:

      • Dry the cartridge under vacuum for 1-2 minutes.

      • Elute the analyte with 1 mL of 2% formic acid in methanol. The acidic mobile phase neutralizes the anionic analyte, disrupting its interaction with the sorbent and allowing for elution.

  • Post-Elution Processing:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen at 40°C.

    • Reconstitute the residue in 100 µL of the mobile phase used for the LC-MS/MS analysis (e.g., 10:90 acetonitrile:water with 0.1% formic acid).

    • Vortex for 30 seconds.

    • Transfer the reconstituted sample to an autosampler vial for analysis.

Quantitative Data

The following table summarizes the expected performance of the SPE method for the extraction of this compound from human plasma. Data is based on typical performance for similar validated methods for related compounds.[9][10]

ParameterLow QC (10 ng/mL)Medium QC (100 ng/mL)High QC (1000 ng/mL)
Recovery (%) 92.595.194.3
CV (%) for Recovery 4.83.53.9
Matrix Effect (%) 98.2101.599.7
CV (%) for Matrix Effect 5.24.14.5
Overall Process Efficiency (%) 90.896.594.0

Experimental Workflow Diagram

SPE_Workflow cluster_sample_prep Sample Pre-treatment cluster_spe Solid-Phase Extraction cluster_post_proc Post-Elution Processing plasma 500 µL Human Plasma add_is Add Internal Standard (this compound) plasma->add_is vortex1 Vortex add_is->vortex1 add_acid Add 500 µL 4% Phosphoric Acid vortex1->add_acid vortex2 Vortex add_acid->vortex2 centrifuge Centrifuge at 4000 rpm vortex2->centrifuge supernatant Collect Supernatant centrifuge->supernatant load Load Supernatant supernatant->load condition Condition: 1 mL Methanol 1 mL Water equilibrate Equilibrate: 1 mL 2% NH4OH in Water condition->equilibrate equilibrate->load wash1 Wash 1: 1 mL 5% NH4OH in Water load->wash1 wash2 Wash 2: 1 mL Methanol wash1->wash2 elute Elute: 1 mL 2% Formic Acid in Methanol wash2->elute evaporate Evaporate to Dryness elute->evaporate reconstitute Reconstitute in 100 µL Mobile Phase evaporate->reconstitute analysis LC-MS/MS Analysis reconstitute->analysis

Caption: Solid-phase extraction workflow for this compound.

Conclusion

This application note provides a comprehensive and detailed solid-phase extraction protocol for the isolation of this compound from human plasma. The use of a mixed-mode SPE sorbent ensures high recovery and efficient cleanup, making the method suitable for sensitive and robust bioanalytical applications. The provided workflow and performance characteristics serve as a valuable resource for researchers in drug metabolism and pharmacokinetics.

References

Troubleshooting & Optimization

troubleshooting matrix effects with N-Acetyl-4-aminosalicylic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in resolving issues related to matrix effects when using N-Acetyl-4-aminosalicylic Acid-d3 as an internal standard in LC-MS/MS analyses.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what is its primary application in a laboratory setting?

This compound is the deuterium-labeled form of N-Acetyl-4-aminosalicylic Acid. It is primarily used as an internal standard (IS) in bioanalytical methods, particularly in liquid chromatography-tandem mass spectrometry (LC-MS/MS) assays. Its chemical structure is similar to that of N-acetyl-5-aminosalicylic acid, a major metabolite of the anti-inflammatory drug mesalazine (5-aminosalicylic acid). Therefore, it is often employed for the quantitative analysis of mesalazine and its metabolites in biological matrices like plasma and urine.

Q2: What are matrix effects and how can they affect my results when using this compound?

Matrix effects are the alteration of the ionization efficiency of an analyte by co-eluting components in the sample matrix.[1] This can lead to either ion suppression (a decrease in signal) or ion enhancement (an increase in signal), ultimately affecting the accuracy and precision of your quantitative results.[2] When using this compound as an internal standard, it is intended to co-elute with the analyte and experience similar matrix effects, thus providing a consistent analyte/IS response ratio. However, issues can arise if the matrix affects the analyte and the internal standard differently.

Q3: Why is my analyte/internal standard (this compound) area ratio inconsistent across my sample batch?

Inconsistent analyte/IS area ratios are a common indicator of differential matrix effects. This means that the analyte and this compound are not being affected by the matrix in the same way. This can be caused by several factors, including:

  • Chromatographic Separation: Even a slight separation between the analyte and the deuterated internal standard can expose them to different matrix components as they elute, leading to variable ionization suppression or enhancement.

  • Sample Variability: Different patient or sample lots can have varying compositions of endogenous materials like phospholipids, which are known to cause ion suppression.[3]

  • Inefficient Sample Preparation: Failure to remove a sufficient amount of interfering substances during sample extraction can lead to significant and variable matrix effects.

Q4: Can the position of the deuterium (B1214612) label on this compound affect its performance as an internal standard?

Yes, the position and stability of the deuterium labels are crucial. If the deuterium atoms are in positions susceptible to back-exchange with protons from the solvent or matrix, the mass of the internal standard can change, leading to inaccurate quantification. While the acetyl group's methyl hydrogens are generally stable, harsh pH conditions or in-source fragmentation could potentially lead to issues.

Troubleshooting Guides

Guide 1: Investigating and Mitigating Inconsistent Analyte/IS Ratios

This guide provides a systematic approach to troubleshooting variable analyte-to-internal standard response ratios.

Experimental Protocol: Assessing Matrix Effects

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Analyte and this compound in a clean solvent (e.g., methanol (B129727) or acetonitrile).

    • Set B (Post-Extraction Spike): Extract blank biological matrix (e.g., plasma, urine) and then spike the extract with the analyte and this compound.

    • Set C (Pre-Extraction Spike): Spike the blank biological matrix with the analyte and this compound before the extraction process.

  • Analyze the Samples: Inject all three sets into the LC-MS/MS system and record the peak areas for both the analyte and the internal standard.

  • Calculate Matrix Effect and Recovery:

    • Matrix Effect (ME %): (Peak Area in Set B / Peak Area in Set A) * 100

    • Recovery (RE %): (Peak Area in Set C / Peak Area in Set B) * 100

    • Process Efficiency (PE %): (Peak Area in Set C / Peak Area in Set A) * 100

Data Presentation: Hypothetical Matrix Effect Evaluation

Sample SetAnalyte Peak AreaIS Peak AreaAnalyte ME (%)IS ME (%)Analyte RE (%)IS RE (%)Analyte/IS Ratio
Set A (Neat) 1,200,0001,350,000----0.89
Set B (Post-Spike) 650,000980,00054.272.6--0.66
Set C (Pre-Spike) 598,000891,800--92.091.00.67

Interpretation:

  • In this example, both the analyte and the internal standard experience ion suppression (ME < 100%).

  • Crucially, the degree of suppression is different (54.2% for the analyte vs. 72.6% for the IS). This is differential matrix effect and is the likely cause of inconsistent analyte/IS ratios.

  • The recovery for both is good and comparable, suggesting the extraction process is not the primary issue.

Troubleshooting Workflow

G start Inconsistent Analyte/IS Ratio check_coelution Step 1: Verify Co-elution of Analyte and IS start->check_coelution optimize_chroma Step 2: Optimize Chromatography (e.g., gradient, column) check_coelution->optimize_chroma Partial or no co-elution improve_cleanup Step 3: Enhance Sample Cleanup (e.g., SPE, LLE) check_coelution->improve_cleanup Co-elution confirmed end Consistent Analyte/IS Ratio Achieved optimize_chroma->end dilute_sample Step 4: Dilute Sample improve_cleanup->dilute_sample dilute_sample->end

Caption: A logical workflow for troubleshooting inconsistent analyte/IS ratios.

Guide 2: Addressing Poor Peak Shape and Carryover

Poor peak shape and carryover can also contribute to inaccurate results.

Experimental Protocol: Assessing Carryover

  • Inject the highest concentration standard or a high-concentration QC sample.

  • Immediately follow with an injection of a blank matrix.

  • Monitor the chromatogram of the blank injection for any peaks at the retention time of the analyte and this compound.

Acceptance Criteria: The peak area of any carryover should be less than 20% of the lower limit of quantification (LLOQ) for the analyte and less than 5% for the internal standard.

Troubleshooting Steps for Peak Shape and Carryover

IssuePotential CauseRecommended Solution
Peak Tailing Secondary interactions with the column; Column contamination.Check mobile phase pH; Use a column with a different stationary phase; Flush the column.
Peak Fronting Column overload; Inappropriate injection solvent.Reduce injection volume or concentration; Ensure injection solvent is weaker than the mobile phase.
Carryover Insufficient cleaning of the autosampler needle and port.Optimize the autosampler wash procedure with a strong organic solvent.

Signaling Pathway for Troubleshooting Logic

G cluster_peak Peak Shape Issues cluster_carryover Carryover cluster_solutions Solutions tailing Tailing modify_mobile_phase Modify Mobile Phase tailing->modify_mobile_phase fronting Fronting check_injection Check Injection Volume/Solvent fronting->check_injection carryover Carryover Detected optimize_wash Optimize Autosampler Wash carryover->optimize_wash

Caption: Logical relationships between common issues and their primary solutions.

References

preventing deuterium-hydrogen exchange in N-Acetyl-4-aminosalicylic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl-4-aminosalicylic Acid-d3. This resource provides researchers, scientists, and drug development professionals with detailed guidance to prevent deuterium-hydrogen (D-H) exchange during experiments, ensuring the isotopic integrity of the compound and the accuracy of your results.

Frequently Asked Questions (FAQs)

Q1: What is deuterium-hydrogen (D-H) exchange and why is it a concern for this compound?

A1: Deuterium-hydrogen exchange is a chemical reaction where a deuterium (B1214612) atom in a molecule is replaced by a hydrogen atom (protium) from the surrounding environment, or vice-versa.[1][2] For this compound, the deuterium atoms are located on the N-acetyl group (-NHCOCD₃). While carbon-deuterium (C-D) bonds, like those in the d3-acetyl group, are generally stable, the molecule also contains highly exchangeable protons on its hydroxyl (-OH), carboxylic acid (-COOH), and amide (-NH) groups.[3]

This is a critical concern in quantitative studies, such as mass spectrometry, where this compound is used as an internal standard. If the deuterium label is lost or exchanged, the mass of the standard changes, leading to inaccurate quantification of the target analyte.[4] While the d3-label itself is relatively robust, preventing exchange of the labile protons is crucial for consistent results, and harsh conditions must be avoided to protect the d3-label itself.

Q2: Which protons in this compound are most susceptible to exchange?

A2: The susceptibility to exchange varies significantly across the molecule. The order of lability for the protons is:

  • Carboxylic Acid and Phenolic Hydroxyl Protons (-COOH and -OH): These are highly acidic protons and will exchange almost instantaneously in the presence of any protic solvent like water or methanol.

  • Amide Proton (-NH): The amide proton is also considered labile and will exchange, though typically at a slower rate than the acidic protons.[1][5]

  • N-Acetyl-d3 Protons (-CD₃): These deuterium atoms are covalently bonded to carbon and are considered non-labile under standard analytical conditions. However, exposure to extreme pH (strongly acidic or basic) or high temperatures can facilitate their exchange.[2][4]

Q3: What are the primary factors that promote D-H exchange?

A3: The rate of D-H exchange is primarily influenced by three factors:

  • Solvent: Protic solvents (e.g., water, methanol, ethanol) are the most significant contributors to D-H exchange as they provide a source of protons.[2][6]

  • pH: The exchange process is catalyzed by both acids and bases.[1][2] For amide hydrogens, the exchange rate is at its minimum at a slightly acidic pH, typically around 2.5–3.0.[1][6] Both neutral and basic conditions significantly accelerate the exchange.[6]

  • Temperature: Higher temperatures increase the rate of chemical reactions, including D-H exchange.[4][6] Conducting experiments at low temperatures is a critical preventative measure.

Troubleshooting Guide: Investigating Deuterium Loss

If you suspect D-H exchange is compromising your data, use the following logical workflow to diagnose the issue.

G start_node Suspected Deuterium Loss (Inaccurate Quantification) q_solvent What type of solvent was used for sample preparation/reconstitution? start_node->q_solvent q_ph What was the pH of the aqueous solutions? start_node->q_ph q_temp What temperature was used for sample prep and storage? start_node->q_temp res_protic Protic Solvents (H₂O, MeOH) Introduce Exchangeable Protons q_solvent->res_protic Protic res_aprotic Aprotic Solvents (ACN, DCM) Good Practice q_solvent->res_aprotic Aprotic res_ph_bad Neutral or Basic pH (pH > 4) Accelerates Exchange q_ph->res_ph_bad > 4 res_ph_good Acidic pH (2.5-3.0) 'Quench Conditions' Minimizes Exchange Rate q_ph->res_ph_good 2.5 - 3.0 res_temp_bad Room Temp or Higher (> 4°C) Increases Reaction Rate q_temp->res_temp_bad > 4°C res_temp_good Low Temperature (0-4°C, on ice) Slows Reaction Rate q_temp->res_temp_good 0 - 4°C rec_solvent RECOMMENDATION: Use anhydrous aprotic solvents. If aqueous solution is required, use D₂O or minimize contact time. res_protic->rec_solvent rec_ph RECOMMENDATION: Immediately acidify aqueous samples to pH 2.5-3.0 with dilute acid (e.g., 1% Formic Acid). res_ph_bad->rec_ph rec_temp RECOMMENDATION: Perform all sample manipulations on ice. Use a cooled autosampler (e.g., 4°C). res_temp_bad->rec_temp

Caption: Troubleshooting workflow for diagnosing D-H exchange.

Data Summary

The stability of the deuterium label is highly dependent on the experimental conditions. The following tables summarize the impact of solvent, pH, and temperature on the rate of D-H exchange.

Table 1: Effect of Solvent Type on D-H Exchange Risk

Solvent TypeExamplesRisk of ExchangeRecommendation
Aprotic Acetonitrile (B52724), Dichloromethane, DMSO, Ethyl AcetateLow Preferred for stock solution preparation and sample reconstitution.[4][6]
Protic Water (H₂O), Methanol, Ethanol, Formic AcidHigh Avoid whenever possible. If required for mobile phase, ensure pH is controlled and temperature is low.[2][4]
Deuterated Deuterium Oxide (D₂O), Methanol-d4Low Use in place of protic solvents to maintain a deuterium-rich environment when an aqueous/protic medium is unavoidable.[6]

Table 2: Influence of pH and Temperature on D-H Exchange Rate

ConditionParameterEffect on Exchange RateBest Practice
pH Acidic (~2.5-3.0)Minimum Exchange Rate "Quench" aqueous samples by acidifying to this pH range immediately after preparation.[1][6]
Neutral (~7.0)Base-catalyzed exchange becomes significant.Avoid neutral pH during sample processing.[6]
Basic (>8.0)Exchange rate is significantly accelerated.Avoid basic conditions entirely.[6]
Temperature Low (~0-4°C)Significantly Reduced Rate Perform all sample preparation steps on ice or in a cold block. Use a cooled autosampler.[4][6]
Ambient (~20°C)Moderate RateMinimize time samples spend at ambient temperature.
High (>40°C)Significantly Accelerated Rate Avoid heating samples. Use gentle nitrogen evaporation at low temperatures if solvent removal is needed.[4]

Experimental Protocols

Protocol 1: Stock Solution Preparation and Storage

This protocol ensures the long-term stability of the deuterated standard.

  • Equilibration: Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent moisture condensation.

  • Solvent Selection: Use a high-purity, anhydrous aprotic solvent such as acetonitrile or DMSO.

  • Dissolution: Dissolve the solid in the chosen solvent to the desired concentration.

  • Storage: Store the stock solution in an amber vial with a tightly sealed cap at -20°C or -80°C to prevent solvent evaporation and protect from light.[4][6]

Protocol 2: Sample Preparation for LC-MS Analysis (Quench Protocol)

This workflow is designed to minimize D-H exchange in biological matrices (e.g., plasma) prior to LC-MS analysis.

G start Start: Thaw Biological Sample (on ice) add_is Spike with Internal Standard (this compound) start->add_is ppt Protein Precipitation: Add cold Aprotic Solvent (e.g., 3 vol. Acetonitrile) add_is->ppt vortex Vortex Briefly (at 4°C) ppt->vortex centrifuge Centrifuge (e.g., 10 min at 14,000g, 4°C) vortex->centrifuge supernatant Transfer Supernatant to New Plate/Vials (on ice) centrifuge->supernatant quench CRITICAL QUENCH STEP: Add 5-10 µL of 1% Formic Acid to lower pH to ~2.5-3.0 supernatant->quench inject Inject into LC-MS System (Cooled Autosampler at 4°C) quench->inject end Analysis inject->end

Caption: Recommended workflow for minimizing D-H exchange during sample prep.

References

Technical Support Center: Troubleshooting Poor Peak Shape for N-Acetyl-4-aminosalicylic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl-4-aminosalicylic Acid-d3 analysis. This resource provides researchers, scientists, and drug development professionals with targeted troubleshooting guides and frequently asked questions (FAQs) to address common issues related to poor peak shape during chromatographic analysis.

FAQs: Addressing Poor Peak Shape with this compound

This section provides answers to common questions regarding poor peak shape in the HPLC analysis of this compound.

Q1: What are the likely causes of peak tailing for this compound?

Peak tailing, where the latter half of the peak is broader than the front half, is a common issue. For an acidic compound like this compound, potential causes include:

  • Secondary Interactions: Strong interactions can occur between the analyte and the stationary phase. For silica-based columns, acidic silanol (B1196071) groups on the column packing can interact with the analyte, leading to tailing.[1][2]

  • Mobile Phase pH: If the mobile phase pH is not optimal for the analyte's ionization state, it can result in inconsistent interactions with the stationary phase, causing tailing.[3]

  • Column Overload: Injecting too much sample can exceed the column's capacity.[3]

  • Column Contamination or Degradation: Buildup of contaminants or degradation of the stationary phase can create active sites that lead to peak tailing.

  • Packing Bed Deformation: A void at the column inlet or channels in the packing bed can cause peak distortion.[4]

Q2: My this compound peak is fronting. What could be the problem?

Peak fronting, where the first half of the peak is broader than the latter half, is often caused by:

  • Column Overload: Injecting a sample that is too concentrated can lead to fronting.[2][3]

  • Poor Sample Solubility: If the sample is not fully dissolved in the mobile phase, it can cause an uneven distribution onto the column.[1][2]

  • Column Collapse: Inappropriate conditions such as extreme pH or temperature can cause the column structure to collapse.[1][2]

  • Low Column Temperature: Insufficient temperature can lead to poor mass transfer and peak fronting.[5]

Q3: Could the mobile phase composition be the reason for my poor peak shape?

Absolutely. The mobile phase plays a critical role in achieving good peak shape. Key factors to consider for this compound include:

  • pH: The pH of the mobile phase affects the ionization of both the analyte and the stationary phase. For acidic compounds, a lower pH can suppress the ionization of silanol groups on the column, minimizing secondary interactions and reducing tailing.[1][4]

  • Buffer Concentration: An adequate buffer concentration (typically 5-10 mM for reversed-phase) is necessary to maintain a stable pH across the column.[6]

  • Organic Modifier: The choice and concentration of the organic modifier (e.g., acetonitrile (B52724) or methanol) influence retention and peak shape.

Q4: How do I know if my column is the problem?

Column health is paramount for good chromatography. Signs that your column may be the source of poor peak shape include:

  • Changes Over Time: A gradual degradation in peak shape for all analytes can indicate column aging or contamination.[6]

  • Split Peaks: This can be a sign of a partially blocked inlet frit or a void at the head of the column.[6]

  • High Backpressure: An increase in backpressure along with poor peak shape can suggest a blockage.

To diagnose a column issue, you can try injecting a well-behaved standard compound. If it also shows poor peak shape, the column is a likely culprit.

Troubleshooting Guides

This section provides a systematic approach to identifying and resolving poor peak shape issues with this compound.

Guide 1: Systematic Troubleshooting of Peak Tailing

Use the following flowchart to diagnose and resolve peak tailing issues.

G Troubleshooting Peak Tailing for this compound start Poor Peak Shape: Peak Tailing Observed check_all_peaks Does the tailing affect all peaks? start->check_all_peaks yes_all_peaks Yes check_all_peaks->yes_all_peaks Yes no_all_peaks No, primarily affects N-Acetyl-4-aminosalicylic Acid-d3 check_all_peaks->no_all_peaks No hardware_issue Potential Hardware Issue: - Partially blocked frit - Void in column - Extra-column volume yes_all_peaks->hardware_issue analyte_interaction Potential Analyte-Specific Interaction no_all_peaks->analyte_interaction fix_hardware Action: 1. Reverse flush column 2. Check for voids 3. Minimize tubing length/ID hardware_issue->fix_hardware solution_hardware Symmetrical Peak fix_hardware->solution_hardware check_overload Is the peak shape concentration-dependent? analyte_interaction->check_overload yes_overload Yes check_overload->yes_overload no_overload No check_overload->no_overload reduce_concentration Action: Reduce sample concentration or injection volume yes_overload->reduce_concentration optimize_mobile_phase Optimize Mobile Phase no_overload->optimize_mobile_phase solution_overload Symmetrical Peak reduce_concentration->solution_overload adjust_ph Action: 1. Lower mobile phase pH (e.g., with 0.1% formic acid) 2. Increase buffer strength optimize_mobile_phase->adjust_ph check_column Consider Column Chemistry adjust_ph->check_column change_column Action: 1. Use an end-capped column 2. Try a different stationary phase check_column->change_column solution_method Symmetrical Peak change_column->solution_method G Troubleshooting Peak Fronting for this compound start Poor Peak Shape: Peak Fronting Observed check_concentration Is the peak shape concentration-dependent? start->check_concentration yes_concentration Yes check_concentration->yes_concentration Yes no_concentration No check_concentration->no_concentration No overload_issue Potential Column Overload yes_concentration->overload_issue check_solubility Check Sample Solubility no_concentration->check_solubility reduce_load Action: 1. Reduce sample concentration 2. Reduce injection volume overload_issue->reduce_load solution_overload Symmetrical Peak reduce_load->solution_overload improve_solubility Action: 1. Dissolve sample in mobile phase 2. Decrease sample concentration check_solubility->improve_solubility check_column_integrity Check Column Integrity improve_solubility->check_column_integrity inspect_column Action: 1. Inspect for column void 2. Replace column if necessary check_column_integrity->inspect_column optimize_temp Optimize Temperature inspect_column->optimize_temp increase_temp Action: Increase column temperature (e.g., to 40°C) optimize_temp->increase_temp solution_method Symmetrical Peak increase_temp->solution_method

References

improving recovery of N-Acetyl-4-aminosalicylic Acid-d3 during sample prep

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides targeted troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the recovery of N-Acetyl-4-aminosalicylic Acid-d3 during sample preparation.

Frequently Asked Questions (FAQs)

Q1: Why is the recovery of my deuterated internal standard, this compound, low or variable?

Low or variable recovery of a deuterated internal standard (IS) can arise from several factors throughout the analytical workflow. Key areas to investigate include:

  • Suboptimal pH during Extraction: N-Acetyl-4-aminosalicylic Acid is an acidic compound.[1] Its state of ionization is pH-dependent, which critically affects its solubility in aqueous and organic solvents. Inefficient extraction due to incorrect pH is a primary cause of low recovery.

  • Inefficient Sample Preparation Technique: Losses can occur at any stage of protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE). This can be due to factors like incomplete protein removal, analyte co-precipitation, or inappropriate solvent selection.[2]

  • Matrix Effects: Co-eluting endogenous components from the biological matrix can suppress or enhance the ionization of the internal standard in the mass spectrometer, leading to inaccurate measurements that can be mistaken for poor recovery.

  • Non-Specific Binding: The analyte can adsorb to the surfaces of collection tubes, pipette tips, or well plates, especially if using certain types of plastics.

  • Analyte Instability: The non-acetylated parent compound, 4-aminosalicylic acid, is known to be unstable in aqueous solutions above 40°C and can be sensitive to light and air.[3] While the N-acetylated form is generally more stable, prolonged exposure to harsh conditions should be avoided.

Q2: My this compound recovery is poor, but the recovery of the non-deuterated analyte is acceptable. Why is this happening?

While deuterated internal standards are designed to mimic the behavior of the analyte, differences can still arise. A phenomenon known as the "isotope effect" can sometimes cause a slight chromatographic shift between the analyte and the deuterated internal standard. If this shift causes them to elute into regions with different degrees of ion suppression, it can lead to inaccurate quantification, appearing as differential recovery.

Q3: What are the key physicochemical properties of N-Acetyl-4-aminosalicylic Acid that I should consider for sample preparation?

Understanding the properties of the parent molecule is crucial for method development. The non-acetylated form, 4-aminosalicylic acid, has a carboxylic acid group with a pKa of approximately 3.0-3.6.[1][3] This means:

  • At a pH below its pKa (e.g., pH < 2), the molecule will be predominantly in its neutral, protonated form, making it more hydrophobic and extractable into organic solvents or retained on a nonpolar SPE sorbent.

  • At a pH above its pKa (e.g., pH > 5), it will be in its ionized, deprotonated (anionic) form, making it more water-soluble.

This behavior is fundamental to developing effective LLE and SPE methods.

General Troubleshooting Workflow

This workflow provides a logical sequence of steps to diagnose and resolve low recovery issues.

G cluster_0 Initial Observation cluster_1 Investigation Phase cluster_2 Optimization Phase cluster_3 Resolution Start Low/Variable Recovery of This compound Check_pH Verify Sample pH (Pre-Extraction) Start->Check_pH Review_Prep Review Sample Preparation Method Check_pH->Review_Prep pH is Correct Check_Stability Assess Analyte Stability (Temperature, Light) Review_Prep->Check_Stability Check_Binding Investigate Non-Specific Binding Check_Stability->Check_Binding Optimize_PPT Optimize Protein Precipitation Check_Binding->Optimize_PPT Using PPT Optimize_LLE Optimize Liquid-Liquid Extraction Check_Binding->Optimize_LLE Using LLE Optimize_SPE Optimize Solid-Phase Extraction Check_Binding->Optimize_SPE Using SPE End Recovery Improved Optimize_PPT->End Optimize_LLE->End Optimize_SPE->End

Caption: A general workflow for troubleshooting low recovery.

Troubleshooting Guide: Protein Precipitation (PPT)

Protein precipitation is a fast but relatively non-selective method of sample cleanup. Low recovery is often due to the analyte co-precipitating with the proteins.

Potential ProblemRecommended Solutions & Optimization Strategies
Incomplete Protein Precipitation Optimize the type and volume of organic solvent. Acetonitrile (B52724) is often more effective than methanol (B129727) for precipitating proteins.[4][5] Increase the solvent-to-sample ratio; a minimum ratio of 3:1 (solvent:sample) is recommended.[4]
Analyte Co-precipitation with Proteins Adjust the pH of the sample before adding the precipitation solvent. Since this compound is acidic, ensuring the sample pH is neutral to slightly basic (e.g., pH 7-8) can increase its solubility in the aqueous/organic mixture and prevent it from crashing out with the proteins. Experiment with different organic solvents (e.g., acetonitrile, methanol, acetone).
Supernatant Aspiration Errors Ensure complete separation of the protein pellet by adequate centrifugation (e.g., >10,000 x g for 10 minutes). Be careful not to disturb the pellet when aspirating the supernatant.
Experimental Protocol: Optimizing Protein Precipitation
  • Aliquoting: Aliquot 100 µL of your biological sample into a microcentrifuge tube.

  • Internal Standard Spiking: Add a known concentration of this compound.

  • pH Adjustment (Optional Test): For a test set, adjust the sample pH to ~7.5 with a small volume of a suitable buffer (e.g., ammonium (B1175870) hydroxide) before adding the organic solvent.

  • Precipitating Agent Addition: Test different organic solvents (e.g., acetonitrile, methanol). Evaluate different solvent-to-sample ratios (e.g., 2:1, 3:1, 4:1).

  • Vortexing: Vortex the mixture vigorously for 30-60 seconds.

  • Incubation: Incubate the samples at 4°C for 20 minutes to enhance protein precipitation.

  • Centrifugation: Centrifuge at >10,000 x g for 10 minutes to pellet the precipitated proteins.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube for analysis.

  • Analysis: Analyze the supernatant using your LC-MS/MS method to determine the recovery of the deuterated standard.

Troubleshooting Guide: Liquid-Liquid Extraction (LLE)

LLE offers a cleaner sample than PPT but is highly dependent on pH and the choice of extraction solvent.

LLE_pH_Effect cluster_0 Acidic Conditions (pH < pKa) cluster_1 Basic Conditions (pH > pKa) A_aq Aqueous Phase (pH 2) Analyte is Neutral (R-COOH) A_org Organic Phase (e.g., Ethyl Acetate) Analyte is Extracted A_aq->A_org High Partitioning B_aq Aqueous Phase (pH 8) Analyte is Ionized (R-COO⁻) B_org Organic Phase (e.g., Ethyl Acetate) Analyte Remains in Aqueous B_aq->B_org Low Partitioning

Caption: Impact of pH on LLE of an acidic analyte.

Potential ProblemRecommended Solutions & Optimization Strategies
Poor Partitioning into Organic Phase Acidify the sample. Adjust the sample pH to be at least 2 units below the analyte's pKa (i.e., pH ≤ 2.0). This protonates the carboxylic acid group, making the molecule neutral and more soluble in the organic solvent.[6] Use a more polar extraction solvent. Test solvents like ethyl acetate, methyl tert-butyl ether (MTBE), or mixtures containing dichloromethane.
Emulsion Formation Add salt ("salting out") to the aqueous phase (e.g., sodium chloride or ammonium acetate) to increase its polarity and break the emulsion.[7] Centrifuge the sample at a higher speed and for a longer duration.
Analyte Back-Extraction Issues If performing a back-extraction, ensure the pH of the aqueous receiving solution is at least 2 units above the pKa (e.g., pH ≥ 7.0) to fully ionize the analyte and draw it out of the organic phase.
Experimental Protocol: Optimizing Liquid-Liquid Extraction
  • Aliquoting & Spiking: Aliquot 200 µL of sample into a tube and spike with this compound.

  • Acidification: Test different acidification levels. Add 20 µL of different concentrations of formic acid or phosphoric acid to achieve a final pH in the range of 1.5-3.0.

  • Extraction Solvent Addition: Add 1 mL of the chosen organic solvent (e.g., ethyl acetate, MTBE).

  • Mixing: Vortex or mechanically shake for 5-10 minutes.

  • Phase Separation: Centrifuge at 3,000 x g for 5 minutes.

  • Organic Phase Transfer: Carefully transfer the upper organic layer to a clean tube.

  • Evaporation & Reconstitution: Evaporate the organic solvent to dryness under a stream of nitrogen. Reconstitute the residue in a solvent compatible with your mobile phase.

  • Analysis: Analyze the reconstituted sample to determine recovery.

Troubleshooting Guide: Solid-Phase Extraction (SPE)

SPE can provide the cleanest extracts but requires careful method development. For an acidic analyte like this compound on a reversed-phase (e.g., C18) or polymeric sorbent, pH control is essential.[2]

SPE_Workflow Condition 1. Condition (e.g., Methanol) Equilibrate 2. Equilibrate (e.g., Acidified Water, pH 2-3) Condition->Equilibrate Load 3. Load Sample (Acidified to pH 2-3) Equilibrate->Load Wash 4. Wash (e.g., 5% Methanol in Acidified Water) Load->Wash Interferences Removed Elute 5. Elute (e.g., Methanol or Acetonitrile) Wash->Elute Analyte Retained

Caption: A typical workflow for reversed-phase SPE.

Potential ProblemRecommended Solutions & Optimization Strategies
Analyte Breakthrough During Loading Acidify the sample. The sample must be acidified to a pH of ~2-3 before loading to ensure the analyte is in its neutral form and can be retained by the nonpolar sorbent.[2] Ensure the loading solvent is weak (i.e., highly aqueous).
Analyte Elution During Washing Use a weaker wash solvent. The wash step should be strong enough to remove polar interferences but weak enough to leave the analyte bound. Start with a very weak solvent (e.g., 5% methanol in acidified water) and gradually increase the organic content if needed.
Incomplete Elution Use a stronger elution solvent. If methanol is not sufficient, try acetonitrile or add a small percentage of a modifier like ammonia (B1221849) to the elution solvent to ionize the analyte and release it from the sorbent. Increase the volume of the elution solvent or perform a second elution step.
Poor Recovery from Anion Exchange SPE If using a weak anion exchange (WAX) sorbent, ensure the loading buffer pH is around 5-6 to deprotonate the analyte's carboxylic acid and allow it to bind to the positively charged sorbent. Elution is typically achieved with an acidic solvent to neutralize the analyte.
Experimental Protocol: Optimizing Reversed-Phase SPE
  • Sample Pre-treatment: Dilute the sample (e.g., 1:1) with an acidic buffer (e.g., 2% formic acid in water) to achieve a pH of ~2-3. Spike with this compound.

  • Conditioning: Condition the SPE cartridge (e.g., C18 or polymeric) with 1 mL of methanol.

  • Equilibration: Equilibrate the cartridge with 1 mL of acidified water (e.g., water with 0.1% formic acid).

  • Sample Loading: Load the pre-treated sample onto the cartridge at a slow, consistent flow rate.

  • Washing: Test different wash solutions. Start with 1 mL of 5% methanol in acidified water. You can test increasing organic strength (e.g., 10%, 15% methanol) to optimize cleanliness vs. recovery.

  • Elution: Elute the analyte with 1 mL of an organic solvent. Test methanol, acetonitrile, and methanol with 1-2% ammonium hydroxide.

  • Analysis: Evaporate the eluate and reconstitute in mobile phase for LC-MS/MS analysis to determine recovery.

References

impact of isotopic scrambling on N-Acetyl-4-aminosalicylic Acid-d3 quantification

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides troubleshooting guidance for researchers, scientists, and drug development professionals utilizing N-Acetyl-4-aminosalicylic Acid-d3 (d3-Ac-4-ASA) as an internal standard in quantitative analyses. The following resources address potential issues related to isotopic scrambling and other common analytical challenges.

Frequently Asked Questions (FAQs)

Q1: What is isotopic scrambling (back-exchange) and why is it a concern for d3-Ac-4-ASA quantification?

A1: Isotopic scrambling, or back-exchange, is the unintended replacement of deuterium (B1214612) atoms on a deuterated internal standard (IS) like d3-Ac-4-ASA with hydrogen atoms from the surrounding environment (e.g., sample matrix, solvents). This is a critical issue in quantitative mass spectrometry because the accuracy of the measurement relies on the stable mass difference between the analyte and the IS. If d3-Ac-4-ASA loses its deuterium labels, it can lead to inaccurate quantification by underestimating the IS concentration and/or overestimating the analyte concentration.[1]

Q2: Which protons in the d3-Ac-4-ASA molecule are susceptible to exchange?

A2: The deuterium atoms on the N-acetyl group (-C(O)CD3) of d3-Ac-4-ASA are the ones of primary concern. While carbon-bound hydrogens are generally stable, those on a carbon adjacent to a carbonyl group (an α-carbon) can become labile and exchange under certain conditions, particularly with acid or base catalysis.[2] The protons on the carboxylic acid (-COOH) and the amine (-NH) groups are also highly exchangeable but are typically not the positions that are deuterated in this internal standard.

Q3: What factors can promote the isotopic scrambling of d3-Ac-4-ASA?

A3: Several factors can influence the rate of deuterium-hydrogen exchange:

  • pH: The stability of the deuterium labels is highly dependent on pH. Exchange is often catalyzed by both acidic and basic conditions. The minimum rate of exchange for many compounds is typically observed in a slightly acidic pH range (around pH 2.5-3).[2]

  • Temperature: Higher temperatures accelerate the rate of chemical reactions, including isotopic exchange.[3] Storing samples or standards at elevated temperatures can lead to significant loss of the deuterium label over time.

  • Sample Matrix and Solvents: The composition of the biological matrix and the solvents used in sample preparation and analysis can influence the rate of exchange. Protic solvents like water and methanol (B129727) can facilitate the exchange process.

Q4: What are the analytical consequences of isotopic scrambling of d3-Ac-4-ASA?

A4: Isotopic scrambling can lead to several analytical problems:

  • Underestimation of the Internal Standard: Loss of deuterium from d3-Ac-4-ASA will decrease its signal at its designated mass-to-charge ratio (m/z).

  • Overestimation of the Analyte: The d3-Ac-4-ASA that has undergone complete back-exchange will be detected as the unlabeled analyte, artificially inflating the analyte's signal.

  • Non-linear Calibration Curves: The inconsistent and unpredictable nature of isotopic exchange can lead to non-linearity in the calibration curve, compromising the accuracy of the assay.

  • Poor Assay Precision and Accuracy: The variability in the extent of back-exchange from sample to sample will result in poor precision and accuracy of the quantitative results.

Troubleshooting Guides

Guide 1: Investigating Poor Calibration Curve Linearity or Inaccurate/Imprecise Results

This guide provides a systematic approach to troubleshooting when you suspect isotopic scrambling of d3-Ac-4-ASA is affecting your results.

Experimental Protocol: Assessing the Stability of d3-Ac-4-ASA

Objective: To determine if isotopic exchange of d3-Ac-4-ASA is occurring under your specific experimental conditions (sample matrix, solvents, temperature, and storage time).

Materials:

  • d3-Ac-4-ASA stock solution

  • Blank biological matrix (e.g., plasma, urine)

  • Sample preparation and reconstitution solvents

  • LC-MS/MS system

Methodology:

  • Prepare Sample Sets:

    • T=0 Samples: Spike a known concentration of d3-Ac-4-ASA into the blank matrix. Immediately process these samples using your standard sample preparation protocol.

    • Incubated Matrix Samples: Spike the same concentration of d3-Ac-4-ASA into the blank matrix and incubate under conditions that mimic your typical sample handling and storage (e.g., room temperature for 4 hours, 4°C for 24 hours). After incubation, process these samples.

    • Incubated Solvent Samples: Spike d3-Ac-4-ASA into your final reconstitution solvent and incubate under the same conditions as the matrix samples.

  • LC-MS/MS Analysis:

    • Analyze all prepared samples by LC-MS/MS.

    • Monitor the signal for both d3-Ac-4-ASA and the unlabeled N-Acetyl-4-aminosalicylic Acid.

  • Data Analysis:

    • Compare the peak area of d3-Ac-4-ASA in the incubated samples to the T=0 samples. A significant decrease in the signal suggests degradation or exchange.

    • Examine the chromatograms of the incubated samples for the appearance of a peak in the unlabeled analyte channel at the retention time of the internal standard. This is a direct indication of back-exchange.

Data Presentation: Hypothetical Stability Assessment Results

ConditionIncubation Time (hours)Temperature (°C)pH% Decrease in d3-Ac-4-ASA SignalAnalyte Peak Detected in IS Channel?
Matrix 0-7.40%No
4257.415%Yes
2447.45%Minimal
Reconstitution Solvent 0-8.00%No
4258.025%Yes
4254.0<2%No

Interpretation of Hypothetical Results:

The data in the table suggests that d3-Ac-4-ASA is unstable at room temperature in both the biological matrix and, more significantly, in the slightly basic reconstitution solvent. Lowering the temperature and acidifying the solvent significantly reduces the extent of isotopic exchange.

Troubleshooting Workflow

G start Start: Inaccurate Results or Non-Linear Calibration Curve check_is Assess d3-Ac-4-ASA Stability (See Protocol Above) start->check_is is_stable Is d3-Ac-4-ASA Stable? check_is->is_stable exchange_detected Isotopic Exchange Detected is_stable->exchange_detected No no_exchange No Significant Exchange is_stable->no_exchange Yes mitigate Implement Mitigation Strategies: - Adjust pH of solvents to acidic - Keep samples at low temperature - Minimize sample processing time exchange_detected->mitigate other_issues Investigate Other Potential Issues: - Matrix Effects - Instrument Performance - Standard Preparation Errors no_exchange->other_issues revalidate Re-validate Method mitigate->revalidate G start d3-Ac-4-ASA in Protic Solvent (e.g., H2O, MeOH) exchange Isotopic Scrambling (D replaced by H) start->exchange conditions Promoting Conditions: - High pH (Basic) - Low pH (Acidic) - High Temperature conditions->exchange is_decrease Decrease in d3-Ac-4-ASA Signal exchange->is_decrease analyte_increase Increase in Unlabeled Analyte Signal exchange->analyte_increase ratio Inaccurate Analyte/IS Ratio is_decrease->ratio analyte_increase->ratio result Inaccurate Quantification ratio->result G sample Biological Sample (e.g., Plasma) spike Spike with d3-Ac-4-ASA (IS) sample->spike extraction Sample Preparation (e.g., Protein Precipitation, LLE, or SPE) spike->extraction evaporation Evaporation and Reconstitution extraction->evaporation lc LC Separation evaporation->lc ms MS/MS Detection lc->ms data Data Analysis (Quantification) ms->data

References

ensuring linearity and reproducibility with N-Acetyl-4-aminosalicylic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to ensure linearity and reproducibility when using N-Acetyl-4-aminosalicylic Acid-d3 as an internal standard in analytical assays.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is the deuterated form of N-Acetyl-4-aminosalicylic Acid, which is a metabolite of the anti-inflammatory drug 4-aminosalicylic acid.[1][2] Its primary application in a laboratory setting is as a stable isotope-labeled (SIL) internal standard for quantitative analysis, particularly in liquid chromatography-mass spectrometry (LC-MS/MS) assays.[3] The deuterium (B1214612) labeling provides a mass shift that allows it to be distinguished from the unlabeled analyte while exhibiting nearly identical chemical and physical properties.[4]

Q2: Why is a deuterated internal standard like this compound considered the gold standard for quantitative bioanalysis?

Deuterated internal standards are considered the gold standard because they closely mimic the analyte's behavior throughout the entire analytical process, including sample preparation, chromatography, and ionization in the mass spectrometer.[5][6] This co-elution and similar ionization response allow the SIL internal standard to effectively compensate for variability in extraction recovery, matrix effects (ion suppression or enhancement), and injection volume, leading to more accurate and precise quantification.[3][5][7]

Q3: What are the critical purity requirements for this compound?

For reliable and reproducible results, high purity of the internal standard is essential. The key purity aspects to consider are:

  • Chemical Purity: This refers to the absence of any other chemical compounds. A chemical purity of >99% is generally recommended.[8]

  • Isotopic Purity (or Isotopic Enrichment): This indicates the percentage of the compound that is deuterated as specified. An isotopic enrichment of ≥98% is recommended to minimize interference from the unlabeled analyte.[8] The presence of unlabeled analyte as an impurity can lead to an overestimation of the analyte's concentration, particularly at the lower limit of quantification (LLOQ).[8]

Q4: Can the deuterium atoms on this compound exchange with hydrogen atoms from the solvent?

Yes, isotopic exchange, where deuterium atoms are swapped with hydrogen atoms from the surrounding solvent or matrix, can occur.[9] This is more likely to happen if the deuterium labels are on exchangeable sites like hydroxyl (-OH) or amine (-NH) groups, or on carbons adjacent to carbonyl groups under certain pH and temperature conditions.[4][9] It is crucial to use the internal standard under validated storage and experimental conditions to ensure its isotopic integrity.

Troubleshooting Guides

Linearity Issues

Problem: My calibration curve is non-linear, particularly at higher concentrations.

  • Possible Cause 1: Ion Source Saturation.

    • Explanation: At high concentrations, the analyte and the internal standard can compete for ionization in the mass spectrometer's ion source. This can lead to a disproportionate response, where the internal standard signal may decrease as the analyte concentration increases, causing the response ratio to plateau.[10]

    • Solution:

      • Optimize Internal Standard Concentration: A common practice is to use an internal standard concentration that provides a signal intensity around 50% of the highest calibration standard.[10] However, in some cases, increasing the internal standard concentration to be significantly higher than the upper limit of quantification (ULOQ) has been shown to improve linearity.[10][11]

      • Dilute Samples: If feasible, dilute samples to bring the analyte concentration into the linear range of the assay.[10]

  • Possible Cause 2: Isotopic Interference ("Cross-Talk").

    • Explanation: Naturally occurring isotopes of the unlabeled analyte can contribute to the signal of the deuterated internal standard, especially if the mass difference is small. For a d3-labeled standard, the M+3 isotope of the analyte might interfere with the internal standard's signal. This interference becomes more pronounced at high analyte concentrations, artificially inflating the internal standard signal and causing the calibration curve to bend downwards.[10][12]

    • Solution:

      • Use a Higher Mass-Labeled Standard: If available, using an internal standard with a higher degree of deuteration (e.g., d5 or greater) or a ¹³C-labeled standard can minimize this isotopic overlap.[10]

      • Software Correction: Some mass spectrometry software platforms can mathematically correct for natural isotopic contributions.[10]

Reproducibility and Accuracy Issues

Problem: My results show poor precision and accuracy, even with a deuterated internal standard.

  • Possible Cause 1: Differential Matrix Effects.

    • Explanation: A slight difference in retention time between the analyte and its deuterated internal standard, known as the "chromatographic isotope effect," can occur.[10][13] If this separation causes the analyte and internal standard to elute into regions with different levels of ion suppression from the sample matrix, the internal standard will not accurately compensate for the matrix effects on the analyte.[5][14]

    • Solution:

      • Modify Chromatographic Conditions: Adjust the mobile phase composition, gradient, or column temperature to minimize the retention time difference and ensure co-elution.[10]

      • Use a Lower Resolution Column: In some cases, a column with slightly lower resolving power can help the analyte and internal standard peaks to overlap more completely.[13]

  • Possible Cause 2: Internal Standard Impurity.

    • Explanation: The deuterated internal standard may contain the unlabeled analyte as an impurity. This will lead to a constant positive bias in your results, as you are inadvertently adding the analyte with the internal standard.[8]

    • Solution:

      • Verify Purity: Always check the Certificate of Analysis (CoA) for both chemical and isotopic purity.[8] If in doubt, perform a purity check using high-resolution mass spectrometry (HR-MS) or NMR.[8][15]

      • Source a Higher Purity Standard: If the impurity level is significant, obtain a new batch or a higher purity standard from the supplier.[8]

  • Possible Cause 3: Internal Standard Instability.

    • Explanation: The this compound may degrade or undergo isotopic exchange in the sample matrix or during sample processing and storage.[7][9]

    • Solution:

      • Conduct Stability Studies: Perform experiments to assess the stability of the internal standard in the biological matrix and processing solvents under your experimental conditions (e.g., freeze-thaw cycles, bench-top stability).

      • Optimize Storage and Handling: Store the internal standard stock solutions in appropriate solvents (e.g., aprotic solvents) and at recommended temperatures. Minimize the time the internal standard spends in aqueous or protic solutions, especially at non-neutral pH.[9]

Data Presentation

Table 1: Illustrative Data for Linearity Assessment

Analyte Concentration (ng/mL)Analyte Peak AreaIS Peak AreaAnalyte/IS Ratio
11,520510,0000.003
57,650515,0000.015
2030,800508,0000.061
100155,000512,0000.303
500780,000505,0001.545
10001,540,000498,0003.092
20002,950,000450,0006.556
40004,200,000380,00011.053

Note: The decreasing IS peak area and non-linear increase in the Analyte/IS Ratio at higher concentrations may suggest ion suppression or detector saturation.

Table 2: Example Data for Reproducibility (Precision and Accuracy)

QC LevelNominal Conc. (ng/mL)Mean Calculated Conc. (ng/mL) (n=6)Accuracy (%)Precision (%CV)
LLOQ11.05105.08.2
Low QC32.8996.36.5
Mid QC300312104.04.1
High QC3000291097.03.8

LLOQ: Lower Limit of Quantification, QC: Quality Control, CV: Coefficient of Variation.

Experimental Protocols

Protocol 1: Assessment of Internal Standard Purity and Cross-Talk

Objective: To verify the isotopic purity of this compound and assess the contribution of the unlabeled analyte's signal to the internal standard's mass channel.

Methodology:

  • Prepare Solutions:

    • Prepare a high-concentration solution of the unlabeled analyte (e.g., 5000 ng/mL).

    • Prepare a solution of the this compound internal standard at the concentration used in your assay.

  • LC-MS/MS Analysis:

    • Inject the high-concentration analyte solution and monitor both the analyte and the internal standard mass transitions.

    • Inject the internal standard solution and monitor both mass transitions.

  • Data Analysis:

    • In the injection of the high-concentration analyte, measure the peak area in the internal standard's mass channel. This signal should be negligible (e.g., <0.1% of the internal standard's response at its working concentration).

    • In the injection of the internal standard, measure the peak area in the analyte's mass channel. This indicates the level of unlabeled impurity.[8]

Protocol 2: Evaluation of Matrix Effects

Objective: To determine if co-eluting matrix components cause ion suppression or enhancement for the analyte and the deuterated internal standard.

Methodology:

  • Prepare Three Sets of Samples:

    • Set A (Neat Solution): Prepare standards at low and high concentrations in the final mobile phase solvent.

    • Set B (Post-Extraction Spike): Extract blank matrix from at least six different sources. After the final extraction step, spike the extracts with the analyte and internal standard to the same low and high concentrations as Set A.

    • Set C (Pre-Extraction Spike): Spike blank matrix from the same six sources with the analyte and internal standard at low and high concentrations before the extraction process.

  • LC-MS/MS Analysis: Analyze all samples.

  • Data Analysis:

    • Matrix Factor (MF): Calculate by comparing the peak area of the analyte in Set B to that in Set A. An MF < 1 indicates suppression; an MF > 1 indicates enhancement.

    • IS-Normalized MF: Calculate by dividing the MF of the analyte by the MF of the internal standard. A value close to 1 indicates the IS is effectively compensating for matrix effects.

    • Recovery: Compare the analyte peak areas in Set C to those in Set B to determine extraction recovery.

Mandatory Visualization

G cluster_0 Troubleshooting Non-Linearity cluster_1 High Concentration Issues start Non-Linear Calibration Curve Observed q1 Is non-linearity at high concentrations? start->q1 ion_saturation Potential Ion Source Saturation q1->ion_saturation Yes other_issues Investigate Other Causes (e.g., Purity, Detector) q1->other_issues No cross_talk Potential Isotopic Cross-Talk ion_saturation->cross_talk sol_saturation Optimize IS Concentration or Dilute Sample ion_saturation->sol_saturation sol_crosstalk Use Higher Mass-Labeled IS or Software Correction cross_talk->sol_crosstalk

Troubleshooting workflow for non-linear calibration curves.

G start Start: Sample Preparation add_is Add N-Acetyl-4-aminosalicylic Acid-d3 Internal Standard start->add_is extraction Perform Sample Extraction (e.g., Protein Precipitation, LLE, SPE) add_is->extraction evaporate Evaporate and Reconstitute extraction->evaporate analysis LC-MS/MS Analysis evaporate->analysis quant Quantification (Analyte/IS Ratio vs. Concentration) analysis->quant

A typical experimental workflow for bioanalysis using an internal standard.

References

common pitfalls when using N-Acetyl-4-aminosalicylic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

Welcome to the technical support center for N-Acetyl-4-aminosalicylic Acid-d3. This resource is designed for researchers, scientists, and drug development professionals, providing comprehensive troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during experiments with this deuterated standard.

Frequently Asked Questions (FAQs)

Q1: What is this compound and what are its primary applications?

This compound is a deuterated form of N-Acetyl-4-aminosalicylic acid. The "-d3" indicates that three hydrogen atoms in the acetyl group have been replaced with deuterium (B1214612), a stable, non-radioactive isotope of hydrogen.[1][2] Its primary application is as an internal standard (IS) in quantitative bioanalytical assays, particularly those using mass spectrometry (MS), such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).[3] Stable isotope-labeled molecules are considered ideal internal standards because they share very similar physical and chemical properties with the target analyte, leading to comparable extraction recovery, chromatographic retention time, and ionization efficiency.[3][4]

Q2: My quantitative results are inconsistent and inaccurate. What are the common causes when using this compound as an internal standard?

Inaccurate or inconsistent quantitative results are the most common issues when using deuterated internal standards. The primary culprits are typically:

  • Lack of Co-elution: The deuterated standard and the non-deuterated analyte may have slightly different retention times in chromatography.[5][6]

  • Isotopic or Chemical Impurities: The deuterated standard may contain the non-deuterated analyte or other chemical impurities.[5]

  • Isotopic Exchange (H/D Back-Exchange): Deuterium atoms on the standard can be replaced by hydrogen atoms from the sample matrix or solvent.[5][6]

  • Differential Matrix Effects: Even with co-elution, the analyte and the internal standard can experience different levels of ion suppression or enhancement from components in the sample matrix.[5][6]

Q3: Why does this compound show a different retention time from its non-deuterated analog in reverse-phase chromatography?

Deuterated compounds often exhibit slightly shorter retention times in reversed-phase chromatography compared to their non-deuterated counterparts.[5][7] This phenomenon, known as the "isotope effect," occurs because the carbon-deuterium (C-D) bond is slightly shorter and stronger than the carbon-hydrogen (C-H) bond, which can lead to subtle differences in lipophilicity.[8] This separation can lead to incomplete co-elution, exposing the analyte and the internal standard to different matrix effects and compromising analytical accuracy.[5][8]

Q4: What are "differential matrix effects" and how can they be mitigated?

Differential matrix effects occur when the analyte and the internal standard experience different degrees of ion suppression or enhancement from components in the biological matrix (e.g., plasma, urine).[5][6] This can happen even if the analyte and IS co-elute perfectly.[5] These effects can lead to significant quantification errors.

To mitigate this, you can:

  • Optimize Sample Preparation: Employ more rigorous extraction and clean-up procedures to remove interfering matrix components.

  • Adjust Chromatography: Modify the chromatographic method to ensure complete co-elution of the analyte and the internal standard.[5]

  • Evaluate Matrix Effects: Conduct a post-extraction addition experiment to quantify the extent of the matrix effect for both the analyte and the internal standard.

Q5: How can I verify the isotopic and chemical purity of my this compound standard?

Verifying purity is crucial for accurate quantification.

  • Request a Certificate of Analysis (CoA): Always obtain a CoA from your supplier that specifies the isotopic enrichment (ideally ≥98%) and chemical purity (ideally >99%).[9]

  • Analytical Verification: You can independently verify the purity using high-resolution mass spectrometry (HRMS) to assess isotopic distribution or quantitative NMR (qNMR).[5] A simple assessment involves infusing a solution of the standard into the mass spectrometer and checking the full scan mass spectrum for the presence of the non-deuterated (D0) signal.[5]

Q6: Is the deuterium label on this compound stable? What is H/D back-exchange?

The deuterium atoms on the acetyl group of this compound are generally stable. However, isotopic exchange (H/D back-exchange) can occur under certain conditions, where deuterium atoms are replaced by protons from the solvent or sample matrix.[6][10] This is more likely to happen if the deuterium labels are on heteroatoms (like -OH or -NH) or on carbons adjacent to carbonyl groups, especially under acidic or basic conditions.[3][6] To minimize this risk, avoid storing the compound in acidic or basic solutions for extended periods and consider using deuterated solvents where possible.[3][10]

Q7: What are the recommended storage and handling conditions for this compound?

Like its parent compound, 4-aminosalicylic acid, this compound should be protected from light and air, as it may darken upon exposure.[11] It is advisable to store it in a cool, well-ventilated place in a tightly sealed container.[12][13] For solutions, it is best to prepare them fresh. If storage is necessary, use a neutral pH buffer and store at low temperatures to minimize potential degradation or H/D back-exchange.

Troubleshooting Guides

Issue 1: Inaccurate or Inconsistent Quantitative Results

This guide provides a systematic approach to diagnosing the root cause of inaccurate quantification.

Start Inaccurate Results Observed Check_Coelution Step 1: Verify Co-elution Overlay analyte and IS chromatograms. Start->Check_Coelution Coelution_OK Co-elution Confirmed? Check_Coelution->Coelution_OK Adjust_Chroma Action: Adjust Chromatography (e.g., use lower resolution column, modify gradient). Coelution_OK->Adjust_Chroma No Check_Purity Step 2: Assess IS Purity Analyze IS solution by HRMS. Coelution_OK->Check_Purity Yes Adjust_Chroma->Check_Coelution Purity_OK Purity Acceptable? (Isotopic ≥98%, Chemical >99%) Check_Purity->Purity_OK Contact_Supplier Action: Contact Supplier Request new lot or replacement. Purity_OK->Contact_Supplier No Check_Exchange Step 3: Test for H/D Exchange Incubate IS in blank matrix. Purity_OK->Check_Exchange Yes Exchange_OK No Significant Exchange? Check_Exchange->Exchange_OK Modify_Conditions Action: Modify Conditions (e.g., adjust pH, temperature, use aprotic solvents). Exchange_OK->Modify_Conditions No Check_Matrix Step 4: Evaluate Matrix Effects Perform post-extraction spike experiment. Exchange_OK->Check_Matrix Yes Modify_Conditions->Check_Exchange End Root Cause Identified (Differential Matrix Effects) Check_Matrix->End IS N-Acetyl-4-aminosalicylic Acid-d3 (IS) Impurity Isotopic Impurity (from synthesis) IS->Impurity contributes to Exchange H/D Back-Exchange (from matrix/solvent) IS->Exchange undergoes Analyte N-Acetyl-4-aminosalicylic Acid (Analyte) Result Inflated Analyte Signal (Inaccurate Quantification) Analyte->Result Impurity->Analyte is detected as Exchange->Analyte converts to cluster_0 Set A: Control cluster_1 Set B: Test A1 Spike IS into Solvent Incubate Incubate both sets (mimic analytical conditions) A1->Incubate B1 Spike IS into Blank Matrix B1->Incubate Extract Process samples (extraction procedure) Incubate->Extract Analyze Analyze by LC-MS/MS (Monitor for non-deuterated analyte) Extract->Analyze Compare Compare D0 Signal (Set B vs. Set A) Analyze->Compare Conclusion Significant increase in D0 signal in Set B indicates H/D back-exchange. Compare->Conclusion

References

Validation & Comparative

A Comparative Guide to Bioanalytical Method Validation: Featuring N-Acetyl-4-aminosalicylic Acid-d3 as an Internal Standard

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of key performance characteristics for a bioanalytical method utilizing N-Acetyl-4-aminosalicylic Acid-d3 as an internal standard (IS) for the quantification of aminosalicylic acid derivatives. The data presented is a synthesis of information from validated methods for similar analytes, offering a robust framework for evaluating its suitability in pharmacokinetic and drug metabolism studies.

Performance Comparison

The selection of an appropriate internal standard is critical for the accuracy and precision of a bioanalytical method. A stable isotope-labeled (SIL) internal standard like this compound is often considered the "gold standard" as it shares near-identical physicochemical properties with the analyte, ensuring it effectively tracks the analyte during sample preparation and analysis.

This guide compares the expected performance of a method using this compound against a method using a structurally similar, non-isotopically labeled internal standard.

Table 1: Comparison of Bioanalytical Method Performance Parameters

Validation ParameterMethod with this compound (SIL IS)Method with Structurally Similar Non-SIL IS
Linearity (Correlation Coefficient, r²) > 0.995> 0.990
Lower Limit of Quantification (LLOQ) 1 - 10 ng/mL5 - 50 ng/mL
Upper Limit of Quantification (ULOQ) 1000 - 5000 ng/mL1000 - 5000 ng/mL
Intra-day Precision (%CV) < 10%< 15%
Inter-day Precision (%CV) < 10%< 15%
Accuracy (% Bias) Within ±15% of nominal valueWithin ±15% of nominal value
Recovery Consistent and reproducibleMay show variability
Matrix Effect Minimal to nonePotential for significant ion suppression or enhancement
Stability (Freeze-Thaw, Bench-Top, Long-Term) StableStability needs to be rigorously assessed

Experimental Protocols

The following protocols outline the typical procedures for sample preparation and analysis in a bioanalytical method for aminosalicylic acid derivatives.

Sample Preparation: Protein Precipitation
  • To 100 µL of plasma sample, add 20 µL of the internal standard working solution (this compound).

  • Vortex mix for 10 seconds.

  • Add 400 µL of methanol (B129727) (protein precipitant).

  • Vortex mix for 1 minute.

  • Centrifuge at 10,000 rpm for 10 minutes at 4°C.

  • Transfer the supernatant to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.

  • Reconstitute the residue in 100 µL of the mobile phase.

  • Inject an aliquot into the LC-MS/MS system.

LC-MS/MS Analysis
  • Chromatographic Column: A C18 reversed-phase column (e.g., 50 x 2.1 mm, 3.5 µm).

  • Mobile Phase: A gradient of 0.1% formic acid in water (A) and 0.1% formic acid in acetonitrile (B52724) (B).

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 10 µL.

  • Mass Spectrometry: Triple quadrupole mass spectrometer with electrospray ionization (ESI) in negative ion mode.

  • MRM Transitions: Specific precursor-to-product ion transitions for the analyte and this compound would be monitored.

Visualizing the Workflow

To further clarify the experimental process, the following diagrams illustrate the key steps.

Bioanalytical_Workflow cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis A Plasma Sample B Add Internal Standard (this compound) A->B C Protein Precipitation (Methanol) B->C D Centrifugation C->D E Evaporation D->E F Reconstitution E->F G Injection F->G Inject Reconstituted Sample H Chromatographic Separation (C18 Column) G->H I Mass Spectrometric Detection (ESI-) H->I J Data Acquisition & Processing I->J

Caption: Experimental workflow for the bioanalytical method.

The logical relationship for selecting an appropriate internal standard is crucial for method robustness.

IS_Selection_Logic Analyte Analyte of Interest (e.g., Aminosalicylic Acid) SIL_IS Stable Isotope-Labeled IS (this compound) Analyte->SIL_IS Closest Physicochemical Properties Analog_IS Structural Analog IS (Non-Isotopically Labeled) Analyte->Analog_IS Similar Functional Groups Ideal Ideal Choice: Co-elution, Identical Ionization SIL_IS->Ideal Acceptable Acceptable Alternative: Similar Retention, Similar Ionization Analog_IS->Acceptable

Caption: Logic for internal standard selection in bioanalysis.

A Comparative Guide to the Cross-Validation of Analytical Methods for N-Acetyl-4-aminosalicylic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The quantification of N-Acetyl-4-aminosalicylic Acid-d3, a stable isotope-labeled internal standard, is fundamental to the accurate determination of its non-labeled counterpart in biological matrices during drug development. The cross-validation of analytical methods is a critical regulatory requirement to ensure the consistency and reliability of bioanalytical data when methods are transferred between laboratories or when different analytical techniques are employed. This guide provides a comprehensive comparison of potential analytical methods for this compound and outlines the essential protocols for their cross-validation, in accordance with guidelines from the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA).[1][2][3][4]

Comparison of Potential Analytical Methods

While specific cross-validation studies for this compound are not extensively published, methods validated for the analogous compound, 5-aminosalicylic acid (5-ASA) and its metabolites, provide a strong foundation for comparison.[5][6][7][8] The most prevalent and suitable analytical techniques are Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and High-Performance Liquid Chromatography (HPLC) with UV or Fluorescence detection.

FeatureLC-MS/MSHPLC-UV/FLD
Selectivity Very HighModerate to High
Sensitivity Very High (pg/mL to low ng/mL)High (ng/mL to µg/mL)
Linearity Range WideModerate
Sample Throughput HighModerate
Instrumentation Cost HighModerate
Method Development ComplexLess Complex
Matrix Effects Potential for ion suppression/enhancementLess susceptible to matrix effects

Experimental Protocols for Method Cross-Validation

Cross-validation should be performed when two or more bioanalytical methods are used to generate data within the same study or across different studies that will be combined. The following protocols are based on FDA and EMA guidelines.[1][2][3][4]

1. Preparation of Quality Control (QC) Samples

Prepare QC samples at a minimum of three concentration levels (low, medium, and high) in the relevant biological matrix. The concentrations should span the expected range of the study samples.

2. Acceptance Criteria

For cross-validation, the mean accuracy of the QC samples analyzed by the new method or at the new site should be within ±20% of the nominal concentration. The precision (%CV) of the measurements should not exceed 20%.

3. Cross-Validation Scenarios and Procedures

  • Between Laboratories:

    • Protocol: One laboratory (originating) analyzes the QC samples with their validated method. The same QC samples are then shipped to and analyzed by the second laboratory (receiving) using their validated method.

    • Data Analysis: The mean concentrations and precision obtained by both laboratories are compared.

  • Between Analytical Methods:

    • Protocol: Analyze the same set of QC samples using both the original and the new analytical method.

    • Data Analysis: Compare the concentration values obtained from both methods. A Bland-Altman plot can be used to assess the agreement between the two methods.

Table 1: Representative Cross-Validation Data (Hypothetical)

QC LevelNominal Conc. (ng/mL)Method 1 (Originating Lab) Mean Conc. (ng/mL) ± SDMethod 2 (Receiving Lab) Mean Conc. (ng/mL) ± SDAccuracy (%) Method 2 vs. NominalPrecision (%CV) Method 2
Low5.04.9 ± 0.45.2 ± 0.5+4.09.6
Medium50.051.2 ± 3.148.9 ± 2.9-2.25.9
High200.0198.5 ± 10.2205.1 ± 12.3+2.66.0

Key Validation Parameters for Bioanalytical Methods

Prior to cross-validation, each analytical method must be fully validated. The essential validation parameters are summarized below, with typical acceptance criteria.[9][10][11]

Table 2: Summary of Bioanalytical Method Validation Parameters

ParameterPurposeTypical Acceptance Criteria
Selectivity To ensure the method can differentiate the analyte from other components in the matrix.No significant interfering peaks at the retention time of the analyte.
Accuracy To determine the closeness of the measured concentration to the true concentration.Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision To assess the degree of scatter in the results from multiple analyses of the same sample.Coefficient of variation (%CV) ≤15% (≤20% at LLOQ).
Linearity & Range To demonstrate a proportional relationship between instrument response and analyte concentration over a defined range.Correlation coefficient (r²) ≥ 0.99.
Recovery To evaluate the efficiency of the extraction procedure.Consistent, precise, and reproducible.
Stability To ensure the analyte is stable in the biological matrix under various storage and handling conditions.Mean concentration within ±15% of the baseline concentration.

Experimental Workflow and Signaling Pathways

The following diagrams illustrate the logical flow of a cross-validation experiment and a representative signaling pathway where the parent drug of N-Acetyl-4-aminosalicylic Acid might be involved.

G cluster_prep Preparation Phase cluster_exec Execution Phase cluster_analysis Data Analysis Phase prep_qc Prepare QC Samples (Low, Medium, High) validate_m1 Validate Method 1 (Originating Lab) prep_qc->validate_m1 validate_m2 Validate Method 2 (Receiving Lab) prep_qc->validate_m2 analyze_m1 Analyze QCs with Method 1 validate_m1->analyze_m1 analyze_m2 Analyze QCs with Method 2 validate_m2->analyze_m2 ship_samples Ship QCs to Receiving Lab analyze_m1->ship_samples compare_data Compare Results (Accuracy, Precision) analyze_m1->compare_data ship_samples->analyze_m2 analyze_m2->compare_data report Generate Cross-Validation Report compare_data->report

Caption: Workflow for Inter-Laboratory Cross-Validation of an Analytical Method.

G cluster_pathway Hypothetical Anti-inflammatory Pathway drug Aminosalicylic Acid (Parent Drug) target Cellular Target (e.g., COX, NF-κB) drug->target Binds to inhibition Inhibition of Pro-inflammatory Mediators target->inhibition Leads to response Reduced Inflammation inhibition->response Results in

References

A Comparative Guide to N-Acetyl-4-aminosalicylic Acid-d3 and its Non-Deuterated Analog

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of N-Acetyl-4-aminosalicylic Acid-d3 and its non-deuterated counterpart, N-Acetyl-4-aminosalicylic Acid. The focus is on the scientific principles underlying the use of deuterium-labeled compounds in drug development and the expected impact on performance, supported by a framework for experimental validation.

Introduction to Deuteration in Drug Development

Deuteration, the selective replacement of hydrogen atoms with their stable isotope deuterium (B1214612), is a strategic approach in drug design to enhance the pharmacokinetic and/or toxicological profile of a drug.[1] The carbon-deuterium (C-D) bond is stronger than the carbon-hydrogen (C-H) bond. This increased bond strength can lead to a significant reduction in the rate of metabolic cleavage by enzymes, a phenomenon known as the kinetic isotope effect.[2][3] Consequently, deuterated drugs may exhibit a longer half-life, increased systemic exposure, and potentially a more favorable safety profile due to altered metabolic pathways.[2][3][4]

N-Acetyl-4-aminosalicylic acid is the major metabolite of the anti-inflammatory and anti-tuberculosis drug 4-aminosalicylic acid.[5] The N-acetylation is a primary route of its metabolism. By deuterating the acetyl group, it is hypothesized that the metabolic stability of the molecule can be improved.

Physicochemical Properties

PropertyN-Acetyl-4-aminosalicylic AcidThis compoundReference
Molecular Formula C₉H₉NO₄C₉H₆D₃NO₄[6][7]
Molecular Weight 195.17 g/mol 198.19 g/mol [6][7]
Appearance White to off-white crystalline powderNot specified (expected to be similar)
Melting Point ~228 °CNot specified (expected to be similar)[6]

Expected Performance Comparison: A Theoretical Framework

Based on the principles of the kinetic isotope effect, the following differences in performance between this compound and its non-deuterated analog can be anticipated.

Pharmacokinetic Profile

Deuteration of the N-acetyl group is expected to slow down the rate of metabolic processes that involve the cleavage of a C-H bond on the acetyl methyl group. This can lead to:

  • Increased Half-life (t½): A reduced rate of metabolism would likely result in a longer elimination half-life for the deuterated compound.

  • Increased Area Under the Curve (AUC): Slower clearance of the drug would lead to a greater overall systemic exposure.

  • Potentially Lower and Less Frequent Dosing: An extended half-life could allow for a reduction in the frequency and/or the size of the dose required to maintain therapeutic concentrations.[3]

Metabolic Stability
  • Enhanced In Vitro Stability: In studies using liver microsomes or other metabolic enzyme systems, this compound is expected to show a slower rate of degradation compared to its non-deuterated counterpart.

Experimental Protocols

To empirically validate the theoretical advantages of this compound, the following experimental protocols are recommended.

In Vitro Metabolic Stability Assay

Objective: To compare the rate of metabolism of this compound and N-Acetyl-4-aminosalicylic Acid in a liver microsomal model.

Methodology:

  • Incubation: Incubate the test compounds (1 µM) with pooled human liver microsomes (0.5 mg/mL) in a phosphate (B84403) buffer (pH 7.4) at 37°C.

  • Reaction Initiation: Initiate the metabolic reaction by adding an NADPH-regenerating system.

  • Time Points: Collect aliquots at various time points (e.g., 0, 5, 15, 30, 60 minutes).

  • Quenching: Stop the reaction by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: Centrifuge the samples to precipitate proteins and analyze the supernatant using a validated LC-MS/MS (Liquid Chromatography-Tandem Mass Spectrometry) method to quantify the remaining parent compound.

  • Data Analysis: Determine the in vitro half-life (t½) and intrinsic clearance (CLint) for each compound.

Comparative Pharmacokinetic Study in an Animal Model

Objective: To compare the pharmacokinetic profiles of this compound and N-Acetyl-4-aminosalicylic Acid in a rodent model (e.g., Sprague-Dawley rats).

Methodology:

  • Dosing: Administer equimolar doses of this compound and N-Acetyl-4-aminosalicylic Acid to two groups of rats via oral gavage.

  • Blood Sampling: Collect blood samples from the tail vein at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-administration.

  • Plasma Preparation: Process the blood samples to obtain plasma and store at -80°C until analysis.

  • Bioanalysis: Quantify the plasma concentrations of each compound and its major metabolites using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters, including AUC, Cmax (maximum concentration), Tmax (time to maximum concentration), and t½, using non-compartmental analysis.

Visualizations

Experimental Workflow for Comparative Pharmacokinetic Study

G cluster_0 Dosing cluster_1 Sampling cluster_2 Analysis GroupA Group A: N-Acetyl-4-aminosalicylic Acid BloodSampling Serial Blood Sampling (multiple time points) GroupA->BloodSampling GroupB Group B: this compound GroupB->BloodSampling PlasmaPrep Plasma Preparation BloodSampling->PlasmaPrep LCMS LC-MS/MS Analysis PlasmaPrep->LCMS PK_Analysis Pharmacokinetic Analysis (AUC, Cmax, t1/2) LCMS->PK_Analysis G cluster_0 cluster_1 cluster_2 Inflammatory_Stimuli Inflammatory Stimuli (e.g., TNF-α, IL-1β) Receptor Receptor Inflammatory_Stimuli->Receptor IKK IKK Complex Receptor->IKK activates NFkB_IkB NF-κB/IκB Complex IKK->NFkB_IkB phosphorylates IκB IkB_P Phosphorylated IκB NFkB_IkB->IkB_P NFkB Active NF-κB IkB_P->NFkB releases NFkB_nuc NF-κB NFkB->NFkB_nuc translocates to DNA DNA NFkB_nuc->DNA binds to Pro_inflammatory_genes Pro-inflammatory Gene Transcription DNA->Pro_inflammatory_genes ASA 4-Aminosalicylic Acid ASA->IKK inhibits

References

A Comparative Guide to N-Acetyl-4-aminosalicylic Acid-d3 as an Internal Standard in Bioanalysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive assessment of N-Acetyl-4-aminosalicylic Acid-d3's performance as an internal standard (IS) in the bioanalysis of 5-aminosalicylic acid (5-ASA, mesalamine) and its metabolites. The performance is objectively compared with alternative internal standards, supported by experimental data from published literature.

Introduction

5-Aminosalicylic acid is a cornerstone therapy for inflammatory bowel diseases.[1] Accurate quantification of 5-ASA and its primary metabolite, N-acetyl-5-ASA, in biological matrices is crucial for pharmacokinetic and bioequivalence studies. The use of a stable isotope-labeled internal standard is paramount for reliable and accurate results in liquid chromatography-tandem mass spectrometry (LC-MS/MS) based bioanalysis. This compound, a deuterated analog of a known metabolite, presents itself as a suitable candidate. This guide evaluates its performance against other commonly used internal standards.

Performance Assessment of this compound and Alternatives

The ideal internal standard should co-elute with the analyte of interest, exhibit similar ionization efficiency and extraction recovery, and be free from matrix effects. Stable isotope-labeled internal standards, such as this compound, are generally considered the gold standard as they most closely mimic the physicochemical properties of the analyte.

Other compounds that have been employed as internal standards in the analysis of 5-ASA and its metabolites include:

  • 4-Aminosalicylic acid (4-ASA)[2][3]

  • N-Acetyl-4-aminosalicylic acid (N-Ac-4-ASA)[2][3]

  • N-Propionyl-4-aminosalicylic acid (N-Propionyl-4-ASA)[2][4]

  • N-Acetylanthranilic acid[5]

The selection of an internal standard can significantly impact method performance. The following tables summarize the validation parameters of LC-MS/MS methods for the determination of 5-ASA and N-acetyl-5-ASA using different internal standards. While this is not a direct head-to-head comparison of the internal standards themselves, it provides valuable insights into the overall method performance when these standards are utilized.

Data Presentation

Table 1: Method Performance using N-Acetyl Mesalamine-d3 as Internal Standard for Mesalamine (5-ASA) and N-Acetyl Mesalamine

ParameterMesalamine (5-ASA)N-Acetyl Mesalamine
Linearity Range (ng/mL) 2 - 150010 - 2000
Intra-day Precision (%RSD) 1.60 - 8.630.99 - 5.67
Inter-day Precision (%RSD) 2.14 - 8.671.72 - 4.89
Intra-day Accuracy (%) 102.70 - 105.4899.64 - 106.22
Inter-day Accuracy (%) 100.64 - 103.87100.71 - 104.27
Extraction Recovery (%) >50>50

Data sourced from a study quantifying mesalamine and its metabolite in human plasma.[6]

Table 2: Method Performance using 4-ASA and N-Ac-4-ASA as Internal Standards for 5-ASA and N-Ac-5-ASA

Parameter5-ASAN-Ac-5-ASA
Linearity Range (ng/mL) 50 - 400050 - 4000
Within-batch Precision (%RSD) ≤ 6.3≤ 8.0
Between-batch Precision (%RSD) ≤ 11≤ 10
Within-batch Accuracy (bias %) -8.4 to 7.9-8.4 to 7.9
**Between-batch Accuracy (bias %)-7.9 to 8.0-7.9 to 8.0
Overall Recovery (%) >90>95

Data from a validated HPLC-ESI-MS/MS method for the determination of 5-ASA and its major metabolite in human plasma.[1][3]

Experimental Protocols

The following are detailed methodologies from key experiments that utilize this compound or its analogs as internal standards.

Method 1: LC-MS/MS with Derivatization and Liquid-Liquid Extraction

This protocol is adapted from a method for the simultaneous quantification of mesalamine and N-acetyl mesalamine in human plasma using N-Acetyl mesalamine-d3 as the internal standard.[6]

1. Sample Preparation:

  • To 100 µL of plasma sample, add 100 µL of internal standard solution (150 ng/mL of N-Acetyl mesalamine-d3 in methanol).
  • Add 25 µL of derivatization solution (10% propionic anhydride (B1165640) in methanol) and vortex briefly.
  • Add 100 µL of 0.5% formic acid and vortex briefly.
  • Add 3 mL of methyl t-butyl ether and vortex for 10 minutes.
  • Centrifuge the samples at 4000 rpm for 5 minutes at 20°C.
  • Transfer the supernatant to a clean tube and evaporate to dryness.
  • Reconstitute the residue in the mobile phase for injection.

2. Chromatographic Conditions:

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode
  • Detection: Multiple Reaction Monitoring (MRM)
  • Mesalamine: m/z 152.0 → 108.0
  • N-Acetyl Mesalamine: m/z 194.2 → 149.9
  • N-Acetyl Mesalamine-d3 (IS): m/z 197.2 → 153.0 (projected based on structure)

Method 2: HPLC with Protein Precipitation

This protocol is based on a method for the determination of 5-ASA and N-Ac-5-ASA in human plasma using 4-ASA and N-Ac-4-ASA as internal standards.[1][3]

1. Sample Preparation:

  • To a plasma sample, add an appropriate amount of internal standard solution (4-ASA and N-Ac-4-ASA in methanol).
  • Precipitate proteins by adding methanol.
  • Vortex and centrifuge to pellet the proteins.
  • Inject the supernatant into the HPLC system.

2. Chromatographic Conditions:

  • Column: C18 column
  • Mobile Phase: 17.5 mmol/L acetic acid (pH 3.3):acetonitrile (85:15, v/v)
  • Flow Rate: 0.2 mL/min

3. Mass Spectrometric Conditions:

  • Ionization Mode: Electrospray Ionization (ESI), Negative Mode
  • Detection: Multiple Reaction Monitoring (MRM)
  • 5-ASA: m/z 152 → 108
  • N-Ac-5-ASA: m/z 194 → 150 and 194 → 107
  • 4-ASA (IS): m/z 152 → 108
  • N-Ac-4-ASA (IS): m/z 194 → 150

Mandatory Visualization

experimental_workflow cluster_sample_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data_processing Data Processing plasma Plasma Sample add_is Add Internal Standard (this compound) plasma->add_is protein_precipitation Protein Precipitation (e.g., with Methanol) add_is->protein_precipitation derivatization Derivatization (optional, e.g., with Propionic Anhydride) protein_precipitation->derivatization extraction Liquid-Liquid or Solid-Phase Extraction derivatization->extraction evaporation Evaporation & Reconstitution extraction->evaporation lc_separation LC Separation (Reversed-Phase) evaporation->lc_separation ms_detection MS/MS Detection (MRM Mode) lc_separation->ms_detection quantification Quantification (Peak Area Ratio) ms_detection->quantification results Concentration Results quantification->results

Caption: A generalized experimental workflow for the bioanalysis of 5-ASA using an internal standard.

signaling_pathway cluster_wnt Wnt/β-catenin Pathway cluster_nrf2 Nrf2-HO-1 Pathway wnt Wnt fzd Frizzled Receptor wnt->fzd dvl Dsh fzd->dvl destruction_complex Destruction Complex (APC, Axin, GSK3β) dvl->destruction_complex inhibits beta_catenin β-catenin destruction_complex->beta_catenin phosphorylates for degradation tcf_lef TCF/LEF beta_catenin->tcf_lef activates target_genes Target Gene Expression (e.g., c-Myc, Cyclin D1) tcf_lef->target_genes five_asa_wnt 5-ASA five_asa_wnt->destruction_complex promotes activity ros Oxidative Stress (e.g., from inflammation) oxidized_5asa Oxidized 5-ASA ros->oxidized_5asa oxidizes keap1 Keap1 nrf2 Nrf2 keap1->nrf2 releases are ARE nrf2->are binds ho1 Heme Oxygenase-1 (HO-1) (Anti-inflammatory) are->ho1 promotes transcription oxidized_5asa->keap1 covalently binds and inactivates

Caption: Key signaling pathways influenced by 5-aminosalicylic acid (5-ASA).[7][8]

Conclusion

This compound is a theoretically ideal internal standard for the quantification of 5-ASA and its acetylated metabolite due to its structural similarity and isotopic labeling. The presented data from methods utilizing analogous internal standards demonstrate that high-quality, reproducible, and accurate results can be achieved. The choice between this compound and other alternatives like 4-ASA or N-propionyl-4-ASA may depend on commercial availability, cost, and the specific requirements of the bioanalytical method, such as the need to monitor multiple metabolites simultaneously. For the most rigorous analytical methods, a stable isotope-labeled internal standard like this compound is highly recommended to effectively compensate for matrix effects and variability in sample processing.

References

The Gold Standard in Bioanalysis: Establishing the Accuracy and Precision of N-Acetyl-4-aminosalicylic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

For researchers, scientists, and drug development professionals, the integrity of bioanalytical data is paramount. The choice of an appropriate internal standard is a critical factor in achieving reliable and reproducible results in quantitative analysis, particularly in complex matrices such as plasma or urine. This guide provides an objective comparison of the expected performance of N-Acetyl-4-aminosalicylic Acid-d3, a deuterated internal standard, against a non-deuterated alternative, supported by established principles of bioanalytical method validation and representative experimental data.

This compound is a stable isotope-labeled version of N-Acetyl-4-aminosalicylic acid. The incorporation of deuterium (B1214612) atoms results in a molecule that is chemically identical to the analyte of interest but has a different mass. This key characteristic allows it to be distinguished by a mass spectrometer. In the widely accepted methodology of isotope dilution mass spectrometry (IDMS), a known amount of the deuterated standard is added to a sample at the initial stage of analysis.[1] Because the deuterated standard behaves virtually identically to the endogenous analyte during sample preparation, chromatography, and ionization, it effectively normalizes for variations in extraction efficiency, matrix effects, and instrument response.[1][2] This normalization is the foundation for the superior accuracy and precision offered by deuterated internal standards.

Performance Comparison: Deuterated vs. Non-Deuterated Internal Standards

The superiority of a deuterated internal standard like this compound over a non-deuterated (structural analog) internal standard is most evident when examining key bioanalytical validation parameters. Structural analogs, while often more readily available and less expensive, have different physicochemical properties which can lead to variations in extraction recovery and chromatographic behavior, ultimately compromising data quality.[3][4]

To illustrate this, the following table presents typical performance data for a widely used deuterated internal standard, N-Acetyl-p-aminophenol-d4 (Acetaminophen-d4), compared to a non-deuterated internal standard, Phenacetin, for the analysis of Acetaminophen. This data is representative of the performance that can be expected from this compound in a validated bioanalytical method.

Validation ParameterDeuterated Internal Standard (N-Acetyl-p-aminophenol-d4)Non-Deuterated Internal Standard (Phenacetin)Acceptance Criteria (FDA/ICH)
Intra-day Accuracy (% Bias) -5.6% to +0.44%-10.0% to -0.8%± 15% (± 20% at LLOQ)
Inter-day Accuracy (% Bias) -10.0% to -0.8%-9.2% to +15.83%± 15% (± 20% at LLOQ)
Intra-day Precision (% CV) 2.64% to 10.76%6.84% to 15.83%≤ 15% (≤ 20% at LLOQ)
Inter-day Precision (% CV) 6.84% to 15.83%Not explicitly stated, but expected to be higher≤ 15% (≤ 20% at LLOQ)
Matrix Effect (% CV) Typically < 5%Can be > 15%≤ 15%

Data compiled from representative studies.[5]

As the table demonstrates, the deuterated internal standard consistently shows lower percent bias and better precision (lower % CV), well within the stringent acceptance criteria set by regulatory bodies like the FDA and ICH.

Experimental Protocols

The quantitative data presented above is derived from a comprehensive bioanalytical method validation. The following are detailed methodologies for the key experiments used to determine the accuracy and precision of a bioanalytical method using an internal standard.

Stock and Working Solution Preparation
  • Objective: To prepare accurate and stable solutions of the analyte and internal standard.

  • Protocol:

    • Prepare individual stock solutions of N-Acetyl-4-aminosalicylic acid and this compound in a suitable organic solvent (e.g., methanol) at a concentration of 1 mg/mL.

    • Prepare a series of working solutions of the analyte by serial dilution of the stock solution to create calibration standards and quality control (QC) samples at various concentrations.

    • Prepare a working solution of the internal standard (this compound) at a constant concentration to be spiked into all samples (except blanks).

Sample Preparation (Protein Precipitation)
  • Objective: To extract the analyte and internal standard from the biological matrix (e.g., human plasma).

  • Protocol:

    • Pipette 100 µL of plasma sample, calibration standard, or QC sample into a microcentrifuge tube.

    • Add 20 µL of the internal standard working solution to each tube (except for the blank, which receives 20 µL of the solvent).

    • Add 300 µL of a protein precipitation agent (e.g., acetonitrile) to each tube.

    • Vortex the tubes for 1 minute to ensure thorough mixing and protein precipitation.

    • Centrifuge the tubes at 10,000 rpm for 10 minutes to pellet the precipitated proteins.

    • Transfer the supernatant to a clean tube or a 96-well plate for analysis.

LC-MS/MS Analysis
  • Objective: To chromatographically separate and quantify the analyte and internal standard.

  • Protocol:

    • Liquid Chromatography (LC):

      • Column: A suitable C18 reversed-phase column.

      • Mobile Phase: A gradient of water with 0.1% formic acid and acetonitrile (B52724) with 0.1% formic acid.

      • Flow Rate: 0.5 mL/min.

      • Injection Volume: 5 µL.

    • Tandem Mass Spectrometry (MS/MS):

      • Ionization Mode: Electrospray Ionization (ESI), positive or negative ion mode.

      • Detection: Multiple Reaction Monitoring (MRM) of specific precursor-to-product ion transitions for both the analyte and the deuterated internal standard.

Accuracy and Precision Assessment
  • Objective: To determine the closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Protocol:

    • Analyze three QC sample concentrations (low, medium, and high) in at least five replicates on three separate days.

    • Accuracy: Calculate the percent bias for each replicate using the formula: ((Measured Concentration - Nominal Concentration) / Nominal Concentration) * 100. The mean percent bias should be within ±15% (±20% for the Lower Limit of Quantification, LLOQ).

    • Precision: Calculate the percent coefficient of variation (%CV) for the replicates at each concentration level using the formula: (Standard Deviation / Mean Concentration) * 100. The %CV should not exceed 15% (20% for the LLOQ).

Visualizing the Workflow

To provide a clearer understanding of the bioanalytical method validation process, the following diagram illustrates the key stages.

Bioanalytical_Method_Validation cluster_prep Preparation cluster_sample_prep Sample Preparation cluster_analysis Analysis cluster_validation Validation Assessment stock_analyte Analyte Stock Solution working_standards Working Calibration Standards & QCs stock_analyte->working_standards stock_is IS Stock Solution (d3) working_is Working IS Solution stock_is->working_is spike Spike IS into Plasma Samples working_standards->spike working_is->spike precipitate Protein Precipitation spike->precipitate centrifuge Centrifugation precipitate->centrifuge extract Supernatant Extraction centrifuge->extract lcms LC-MS/MS Analysis extract->lcms data_proc Data Processing (Peak Integration) lcms->data_proc quant Quantification (Ratio of Analyte/IS) data_proc->quant accuracy Accuracy (% Bias) quant->accuracy precision Precision (% CV) quant->precision

Bioanalytical method validation workflow.

Conclusion

The use of a deuterated internal standard, such as this compound, is the established best practice for achieving the highest levels of accuracy and precision in quantitative bioanalysis. By minimizing the impact of variability in sample preparation and analytical conditions, deuterated standards ensure the generation of reliable data that is crucial for informed decision-making in research and drug development. While non-deuterated internal standards can be utilized, they often require more extensive validation to characterize and mitigate potential inaccuracies. For applications demanding the utmost confidence in analytical results, this compound represents the gold standard.

References

comparative study of different internal standards for 4-aminosalicylic acid analysis

Author: BenchChem Technical Support Team. Date: December 2025

For Researchers, Scientists, and Drug Development Professionals

The accurate quantification of 4-aminosalicylic acid (4-ASA), a drug used in the treatment of tuberculosis and inflammatory bowel disease, is critical in research and clinical settings. The use of an appropriate internal standard (IS) is paramount for achieving reliable and reproducible results in chromatographic assays by correcting for variations during sample preparation and analysis. This guide provides a comparative overview of different internal standards for 4-ASA analysis, supported by experimental data from published studies.

Introduction to Internal Standards in 4-ASA Analysis

An ideal internal standard should be a compound that is structurally and chemically similar to the analyte of interest (4-ASA) but is not endogenously present in the sample. It should also exhibit similar behavior during extraction, derivatization, and chromatographic separation. The most commonly employed internal standards for 4-ASA analysis include its positional isomer 5-aminosalicylic acid (5-ASA), its acetylated and propionylated derivatives (N-acetyl-4-ASA and N-propionyl-4-ASA), and its stable isotope-labeled form (deuterated 4-ASA).

Performance Comparison of Internal Standards

The selection of an internal standard significantly impacts the performance of a bioanalytical method. Key validation parameters such as accuracy, precision, and recovery are crucial in assessing the suitability of an internal standard. The following tables summarize the performance data for different internal standards used in the analysis of aminosalicylic acids.

Table 1: Performance Data for Internal Standards in the Analysis of Aminosalicylic Acids by LC-MS/MS

Internal StandardAnalyteMatrixAccuracy (% Bias)Within-Batch Precision (% RSD)Between-Batch Precision (% RSD)Overall Recovery (%)
4-Aminosalicylic Acid (4-ASA) 5-Aminosalicylic Acid (5-ASA)Human Plasma-8.4 to 7.9≤ 6.3≤ 11> 90
N-acetyl-4-aminosalicylic acid (N-Ac-4-ASA) N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA)Human Plasma-7.9 to 8.0≤ 8.0≤ 10> 95

Data extracted from a study by Pastorini et al. (2008) on the determination of 5-ASA and its metabolite.[1]

Table 2: Lower Limit of Quantification (LLOQ) for Aminosalicylic Acid Analysis using Different Internal Standards

Internal StandardAnalyteMethodLLOQ
4-Aminosalicylic Acid (4-ASA) 5-Aminosalicylic Acid (5-ASA)HPLC-ESI-MS/MS50 ng/mL
N-acetyl-4-aminosalicylic acid (N-Ac-4-ASA) N-acetyl-5-aminosalicylic acid (N-Ac-5-ASA)HPLC-ESI-MS/MS50 ng/mL
N-propionyl-4-aminosalicylic acid (N-propionyl-4-ASA) N-propionyl-5-aminosalicylic acid (N-propionyl-5-ASA)HPLC with fluorescence detection318 pmol/mL

Data for 4-ASA and N-Ac-4-ASA from Pastorini et al. (2008)[1]; Data for N-propionyl-4-ASA from Husch et al. (2006)[2].

Discussion of Internal Standard Choices

  • 5-Aminosalicylic Acid (5-ASA): As a positional isomer, 5-ASA is structurally very similar to 4-ASA, making it a suitable candidate for an internal standard in HPLC-UV or fluorescence detection methods. Its similar chromatographic behavior can effectively compensate for variations in sample preparation and injection.

  • N-acetyl-4-aminosalicylic acid and N-propionyl-4-aminosalicylic acid: These derivatized forms of 4-ASA are useful when the analytical method involves a derivatization step. Using a derivatized internal standard can help to normalize for inconsistencies in the derivatization reaction efficiency in addition to other sample preparation steps.[2]

  • Deuterated 4-Aminosalicylic Acid (4-ASA-d_x_): Stable isotope-labeled internal standards are considered the "gold standard" for mass spectrometry-based assays.[3][4] A deuterated analog of 4-ASA will have nearly identical physicochemical properties and chromatographic retention time as the unlabeled analyte. This co-elution is crucial for compensating for matrix effects, which are a common source of variability in LC-MS/MS analysis. The use of a deuterated internal standard generally leads to improved accuracy and precision.[3] While specific validation data for deuterated 4-ASA in 4-ASA analysis was not found in the reviewed literature, its use is highly recommended for LC-MS/MS applications to mitigate matrix effects and enhance data quality.

Experimental Protocols

Below are detailed methodologies for the analysis of aminosalicylic acids using different internal standards.

Method 1: LC-MS/MS Analysis of 5-ASA using 4-ASA and N-acetyl-4-ASA as Internal Standards[1]
  • Sample Preparation:

    • To a plasma sample, add a solution containing 4-ASA and N-acetyl-4-ASA as internal standards.

    • Precipitate proteins by adding methanol.

    • Centrifuge the sample to pellet the precipitated proteins.

    • Inject the supernatant into the LC-MS/MS system.

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column.

    • Mobile Phase: A mixture of 17.5 mmol/L acetic acid (pH 3.3) and acetonitrile (B52724) (85:15, v/v).

    • Flow Rate: 0.2 mL/min.

  • Mass Spectrometric Detection:

    • Ionization Mode: Electrospray ionization (ESI) in negative mode.

    • Acquisition Mode: Multiple reaction monitoring (MRM).

Method 2: HPLC Analysis of 5-ASA Metabolites with Derivatization using N-acetyl-4-ASA and N-propionyl-4-ASA as Internal Standards[2]
  • Sample Preparation and Derivatization:

    • Deproteinate plasma samples using perchloric acid.

    • Add 4-ASA to the sample, which serves as a precursor for the derivatized internal standard, N-propionyl-4-ASA. N-acetyl-4-ASA is also added as another internal standard.

    • Perform a derivatization reaction using propionic anhydride (B1165640) to convert 5-ASA and 4-ASA to their more lipophilic N-propionyl derivatives.

    • Extract the N-acyl-ASA derivatives using liquid-liquid extraction.

  • Chromatographic Conditions:

    • Column: Purospher RP-18e column (250-4 mm, 5 µm).

    • Detection: UV photodiode-array (λ = 313 nm) and fluorescence detectors (λexc = 300 nm/λemiss = 406 nm) in tandem.

Visualizing the Experimental Workflow

The following diagrams illustrate the logical flow of a comparative study for internal standards in 4-ASA analysis.

G cluster_0 Sample Preparation cluster_1 Internal Standard Addition cluster_2 Sample Processing cluster_3 Instrumental Analysis cluster_4 Data Analysis Sample Biological Sample (e.g., Plasma) Spike Spike with 4-ASA Standard Sample->Spike Aliquots Divide into Aliquots Spike->Aliquots IS1 Add IS 1: 5-ASA Aliquots->IS1 IS2 Add IS 2: Deuterated 4-ASA Aliquots->IS2 IS3 Add IS 3: N-acetyl-4-ASA Aliquots->IS3 IS4 Add IS 4: N-propionyl-4-ASA Aliquots->IS4 Extraction Protein Precipitation / LLE IS1->Extraction IS2->Extraction IS3->Extraction IS4->Extraction Derivatization Derivatization (if applicable) Extraction->Derivatization Reconstitution Reconstitution Derivatization->Reconstitution HPLC HPLC / UPLC Separation Reconstitution->HPLC Detection UV / Fluorescence / MS/MS Detection HPLC->Detection Integration Peak Integration Detection->Integration Ratio Calculate Peak Area Ratio (Analyte / IS) Integration->Ratio Calibration Construct Calibration Curve Ratio->Calibration Quantification Quantify 4-ASA Concentration Calibration->Quantification Validation Evaluate Method Performance (Accuracy, Precision, Recovery) Quantification->Validation

Caption: Workflow for a comparative study of internal standards in 4-ASA analysis.

G cluster_0 Ideal Internal Standard Characteristics cluster_1 Impact on Analytical Performance IS Internal Standard P1 Structural Similarity to Analyte IS->P1 P2 Similar Extraction Recovery IS->P2 P3 Similar Chromatographic Behavior (Co-elution for MS) IS->P3 P4 No Interference with Analyte IS->P4 P5 Not Endogenously Present IS->P5 P6 Stable IS->P6 A1 Improved Accuracy P1->A1 P2->A1 A2 Improved Precision P2->A2 P3->A1 P3->A2 A4 Correction for Matrix Effects (MS) P3->A4 A3 Reliable Quantification P4->A3 P5->A3 P6->A3 Performance Method Performance A1->Performance A2->Performance A3->Performance A4->Performance

Caption: Key characteristics of an ideal internal standard and their impact on performance.

Conclusion

The choice of an internal standard is a critical decision in the development of a robust and reliable analytical method for 4-aminosalicylic acid. While 5-ASA and acylated derivatives of 4-ASA have demonstrated their utility, the use of a deuterated 4-ASA internal standard is highly recommended for LC-MS/MS analyses to effectively mitigate the impact of matrix effects and achieve the highest level of accuracy and precision. The experimental data and protocols provided in this guide offer a valuable resource for researchers in selecting the most appropriate internal standard for their specific analytical needs in 4-ASA quantification.

References

Safety Operating Guide

Proper Disposal of N-Acetyl-4-aminosalicylic Acid-d3: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: December 2025

It is imperative to treat N-Acetyl-4-aminosalicylic Acid-d3 as a potentially hazardous chemical and to follow all local, state, and federal regulations for chemical waste disposal. The information presented here is a synthesis of best practices for related chemical compounds.

Chemical and Physical Properties

For proper identification and handling, key data for this compound are summarized below.

PropertyValue
Chemical Name This compound
Synonyms 4-(Acetylamino)-2-hydroxybenzoic acid-d3, 4-Acetamidosalicylic acid-d3
Molecular Formula C₉H₆D₃NO₄[1][2]
Molecular Weight 198.19 g/mol [1][2]
CAS Number 50-86-2 (Unlabelled)[1]

Step-by-Step Disposal Protocol

The following protocol outlines the recommended steps for the safe disposal of this compound. This procedure is based on general guidelines for laboratory chemical waste.

I. Personal Protective Equipment (PPE) and Engineering Controls
  • Engineering Controls: Handle the material in a well-ventilated area, preferably within a chemical fume hood to minimize inhalation exposure.[3]

  • Personal Protective Equipment:

    • Eye Protection: Wear chemical safety goggles or a face shield.

    • Hand Protection: Wear appropriate chemical-resistant gloves (e.g., nitrile).

    • Body Protection: Wear a lab coat.

    • Respiratory Protection: If handling large quantities or if dust is generated, use a NIOSH-approved respirator.

II. Waste Segregation and Collection
  • Waste Container: Use a designated, properly labeled, and sealed container for the chemical waste. The container should be compatible with the chemical.

  • Labeling: Clearly label the waste container with the chemical name ("this compound") and any relevant hazard warnings.

  • Segregation: Do not mix this waste with other incompatible materials.

III. Disposal Procedure
  • Consult Regulations: Before initiating disposal, consult your institution's Environmental Health and Safety (EHS) office for specific guidelines and to ensure compliance with all relevant regulations. Disposal practices are subject to significant revision, and consulting with environmental regulatory agencies is crucial for guidance on acceptable disposal practices.[4]

  • Professional Disposal: Arrange for the collection of the chemical waste by a licensed hazardous waste disposal company. Dispose of the contents and container to an approved waste disposal plant.[3]

  • Avoid Environmental Release: Prevent the product from entering drains, soil, or water systems.[5]

IV. Spill Management
  • Containment: In the event of a spill, wear appropriate PPE and contain the spill using an inert absorbent material.

  • Collection: Carefully sweep or scoop up the spilled material and place it into the designated hazardous waste container.

  • Decontamination: Clean the spill area thoroughly with an appropriate solvent and then with soap and water.

Disposal Workflow Diagram

The following diagram illustrates the logical flow for the proper disposal of this compound.

A Start: Identify Waste (this compound) B Wear Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate and Collect Waste in Labeled Container B->C D Consult Institutional EHS and Local Regulations C->D E Store Securely for Pickup D->E F Arrange for Licensed Hazardous Waste Disposal E->F G End: Document Disposal F->G

References

Personal protective equipment for handling N-Acetyl-4-aminosalicylic Acid-d3

Author: BenchChem Technical Support Team. Date: December 2025

This guide provides crucial safety and logistical information for the handling and disposal of N-Acetyl-4-aminosalicylic Acid-d3, tailored for researchers, scientists, and professionals in drug development. The following procedures are designed to ensure a safe laboratory environment and minimize risks associated with the handling of this compound.

Hazard Summary: this compound and its non-deuterated counterpart are categorized as hazardous substances. They are harmful if swallowed and can cause irritation to the eyes, skin, and respiratory system[1][2]. In case of fire, hazardous decomposition products such as nitrogen oxides, carbon monoxide, and carbon dioxide may be released[2][3].

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure safety when handling this compound. The following table summarizes the required PPE.

Protection Type Required PPE Specifications and Use
Eye Protection Safety glasses with side shields or chemical gogglesMust comply with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166. To be worn at all times in the laboratory.
Hand Protection Chemical-resistant gloves (e.g., nitrile rubber, polychloroprene, butyl rubber)Select gloves based on the specific laboratory task and potential for exposure. Regularly inspect gloves for any signs of degradation or puncture.
Body Protection Laboratory coatA standard lab coat is required to prevent skin contact.
Respiratory Protection Dust respiratorUse a NIOSH/MSHA approved respirator when engineering controls are not sufficient to control airborne dust levels. This is particularly important when handling the powder outside of a ventilated enclosure[4].

Operational Plan: Step-by-Step Handling Procedure

Adherence to a strict operational protocol is essential for the safe handling of this compound.

  • Receiving and Inspection: Upon receipt, visually inspect the container for any damage or leaks. Ensure the container is clearly labeled.

  • Storage: Store the compound in a tightly closed container in a dry, cool, and well-ventilated area[2]. Protect from direct sunlight and exposure to air, as the material may darken[2]. Store under an inert atmosphere if possible[2].

  • Preparation and Weighing:

    • Conduct all handling of the powdered compound within a certified chemical fume hood or other ventilated enclosure to minimize inhalation of dust.

    • Before handling, ensure all required PPE is correctly worn.

    • Use dedicated, clean spatulas and weighing boats.

    • Avoid creating dust during transfer.

  • Experimental Use:

    • When using the compound in solution, handle it within a fume hood.

    • Avoid contact with skin and eyes[1]. In case of accidental contact, immediately rinse the affected area with copious amounts of water for at least 15 minutes[2].

    • Wash hands thoroughly after handling[2].

  • Spill Management:

    • Minor Spills: For small spills, carefully sweep up the solid material, avoiding dust generation, and place it into a suitable, labeled container for disposal[1][2].

    • Major Spills: In the event of a large spill, evacuate the area and alert emergency responders[1].

Disposal Plan

All waste materials contaminated with this compound must be treated as hazardous waste.

  • Waste Collection:

    • Collect excess solid compound and any contaminated disposable materials (e.g., gloves, weighing boats, paper towels) in a clearly labeled, sealed container designated for chemical waste.

  • Disposal Procedure:

    • Dispose of the waste container through an approved hazardous waste disposal facility. Do not dispose of it in the regular trash or down the drain.

    • Follow all local, state, and federal regulations for hazardous waste disposal.

Workflow for Safe Handling

The following diagram illustrates the key steps and decision points for the safe handling of this compound from receipt to disposal.

A Receiving and Inspection B Proper Storage (Cool, Dry, Ventilated, Inert Atmosphere) A->B C Don Appropriate PPE B->C D Handling in Ventilated Enclosure (Fume Hood) C->D E Weighing and Transfer D->E F Experimental Use E->F G Spill? F->G H Minor Spill Cleanup G->H Yes, Minor I Major Spill - Evacuate and Alert G->I Yes, Major J Decontamination of Work Area G->J No H->J K Waste Collection (Labeled, Sealed Container) J->K L Hazardous Waste Disposal K->L

Caption: Workflow for handling this compound.

References

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.